5-cyano-N,N-dimethylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-cyano-N,N-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12(2)9(13)8-4-3-7(5-10)6-11-8/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSXADYDAQVBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-cyano-N,N-dimethylpyridine-2-carboxamide CAS number and molecular weight
An In-Depth Technical Guide to 5-cyano-N,N-dimethylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-cyano-N,N-dimethylpyridine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, explore plausible and efficient synthetic pathways, and discuss its potential applications as a versatile building block for the development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers, offering both theoretical insights and practical, field-proven methodologies for the synthesis and characterization of this compound. All protocols and claims are grounded in established chemical principles and supported by authoritative references.
Introduction: The Role of Pyridine-Based Scaffolds in Modern Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive framework for designing molecules that interact with a wide range of biological targets. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic profile.
Specifically, pyridine-2-carboxamides are a subclass that has demonstrated significant biological activity. The carboxamide group at the 2-position acts as a key interaction point, often with the hinge region of protein kinases, while substituents at other positions can be modified to enhance potency and selectivity.[2] The introduction of a cyano group, as in 5-cyano-N,N-dimethylpyridine-2-carboxamide, is a common strategy in drug design to introduce polarity, modulate metabolic stability, and serve as a hydrogen bond acceptor. Cyanopyridine derivatives are crucial intermediates in the synthesis of many biologically active compounds.[1][3] This guide focuses specifically on the N,N-dimethylated version, providing the core knowledge needed to leverage this molecule in research and development programs.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. 5-cyano-N,N-dimethylpyridine-2-carboxamide is a white crystalline powder at room temperature. Key identifying information and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1343225-44-4 | Sigma-Aldrich |
| Molecular Formula | C₉H₉N₃O | Sigma-Aldrich |
| Molecular Weight | 175.19 g/mol | Sigma-Aldrich |
| Physical Form | Powder | Sigma-Aldrich |
| Melting Point | 105-107 °C | Sigma-Aldrich |
| InChI Key | AKSXADYDAQVBMV-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | CN(C)C(=O)c1ccc(cn1)C#N |
These properties are critical for determining appropriate solvents for reactions and analysis, understanding potential polymorphism, and ensuring correct material handling and storage.
Synthesis and Manufacturing Insights
Retrosynthetic Analysis and Strategy
The most logical approach involves the formation of the amide bond as a key final step. This retrosynthetic analysis breaks down the target molecule into simpler, commercially available precursors.
Caption: Retrosynthetic pathway for the target compound.
This strategy hinges on two key transformations: the formation of the amide bond between an activated carboxylic acid derivative and dimethylamine, and the introduction or presence of the 5-cyano group. A plausible forward synthesis is detailed below.
Proposed Synthetic Workflow and Protocol
This protocol describes a two-step process starting from a commercially available 5-halopyridine derivative. The choice of a halogenated precursor allows for a variety of cyanation methods.
Caption: Proposed experimental workflow for synthesis.
Experimental Protocol: Synthesis via Amide Coupling
This protocol is based on standard organic chemistry transformations for amide bond formation.[4]
-
Activation of Carboxylic Acid:
-
To a solution of 5-cyanopyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an argon atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction to warm to room temperature and stir for 2 hours. The progress can be monitored by the cessation of gas evolution.
-
Causality: Oxalyl chloride with catalytic DMF is a standard and highly efficient method for converting a carboxylic acid to a highly reactive acyl chloride intermediate, which is susceptible to nucleophilic attack by the amine.
-
-
Amide Formation:
-
Cool the reaction mixture containing the in-situ generated acyl chloride back to 0 °C.
-
In a separate flask, dissolve dimethylamine hydrochloride (2.2 eq) in DCM and add triethylamine (2.5 eq) to generate the free base.
-
Add the dimethylamine solution dropwise to the acyl chloride solution.
-
Stir the reaction at room temperature for 4 hours or until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Using a slight excess of the amine ensures the complete consumption of the limiting acyl chloride.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, 5-cyano-N,N-dimethylpyridine-2-carboxamide.
-
Applications in Research and Drug Development
While specific biological activities for 5-cyano-N,N-dimethylpyridine-2-carboxamide are not yet widely reported, its structural motifs are present in numerous compounds with significant therapeutic potential. Its primary value lies in its use as a molecular scaffold or building block in fragment-based and traditional drug discovery campaigns.
-
Kinase Inhibitor Development: The 2-carboxamide pyridine scaffold is a known hinge-binding motif for many protein kinases.[2] The N,N-dimethylamide provides a compact group that can be optimized for solubility and cell permeability, while the 5-cyano group can be used to probe interactions in adjacent pockets or to block sites of metabolism. Related structures have shown activity against targets like MMP-13.[5]
-
Antimicrobial Agents: Cyanopyridine and pyridone derivatives have been investigated for their antimicrobial properties.[1] This scaffold could serve as a starting point for the synthesis of novel antibacterial or antifungal agents.
-
Central Nervous System (CNS) Agents: The pyridine core is common in CNS-active drugs. Modifications of this scaffold could be explored for activity against neurological targets. Related N-arylalkyl-N'-cyano-3-pyridinecarboxamidines have been investigated as potent antihypertensive agents acting as potassium channel openers.[6]
Quality Control and Characterization Protocols
Ensuring the identity and purity of the synthesized compound is a critical, self-validating step in any research workflow.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess purity.
-
Methodology:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR signals: Resonances corresponding to the three aromatic protons on the pyridine ring, and two distinct singlets for the N-methyl groups (which may be broadened due to restricted rotation around the amide C-N bond).
-
Expected ¹³C NMR signals: Resonances for the carbonyl carbon, the nitrile carbon, the five carbons of the pyridine ring, and the N-methyl carbons.
-
-
Trustworthiness: NMR provides an unambiguous fingerprint of the molecule's carbon-hydrogen framework, confirming connectivity and the absence of significant impurities.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight and assess purity.
-
Methodology:
-
Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Inject the solution into an HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Expected Result: A major peak in the chromatogram corresponding to the product. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 176.19.
-
-
Trustworthiness: This method confirms that the compound has the correct molecular weight and provides a highly sensitive measure of its purity.
Conclusion
5-cyano-N,N-dimethylpyridine-2-carboxamide is a chemical entity with significant potential for application in drug discovery and medicinal chemistry. Its straightforward synthesis from accessible precursors, combined with the proven utility of its core structural motifs, makes it an attractive building block for creating libraries of novel compounds. This guide provides the foundational knowledge—from physicochemical properties to detailed synthetic and analytical protocols—required for researchers to confidently incorporate this molecule into their research and development pipelines.
References
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A Facile Synthesis of Carboxamides by Dehydration Condensation Between Free Carboxylic Acids and Amines Using O,O′-Di(2-pyridyl) Thiocarbonate . Collection of Czechoslovak Chemical Communications. [Link]
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Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone . Scilit. [Link]
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New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity . MDPI. [Link]
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New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights . PMC. [Link]
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The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide . Acta Chimica Slovenica. [Link]
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Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines . PubMed. [Link]
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An In-depth Technical Guide to the Solubility Profile of 5-cyano-N,N-dimethylpyridine-2-carboxamide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility profile of 5-cyano-N,N-dimethylpyridine-2-carboxamide. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document moves beyond a simple data sheet, offering a framework for predicting, experimentally determining, and interpreting the solubility of this and similar novel compounds.
Introduction to 5-cyano-N,N-dimethylpyridine-2-carboxamide
5-cyano-N,N-dimethylpyridine-2-carboxamide is a pyridine carboxamide derivative. The pyridine ring is a common motif in biologically active compounds, and the carboxamide and cyano groups introduce specific electronic and steric properties that can influence intermolecular interactions and, consequently, its solubility.[1][2] A thorough understanding of its solubility is critical for a range of applications, from designing synthetic routes and purification strategies to formulating drug products and understanding its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[3]
Table 1: Physicochemical Properties of 5-cyano-N,N-dimethylpyridine-2-carboxamide
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | [4] |
| Molecular Weight | 175.19 g/mol | [4] |
| Appearance | Powder | [4] |
| Melting Point | 105-107 °C | [4] |
| InChI Key | AKSXADYDAQVBMV-UHFFFAOYSA-N | [4] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. The solubility of 5-cyano-N,N-dimethylpyridine-2-carboxamide in a given organic solvent is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
The key structural features of 5-cyano-N,N-dimethylpyridine-2-carboxamide that dictate its solubility are:
-
The pyridine ring: A weakly basic, aromatic heterocycle that can participate in π-π stacking and dipole-dipole interactions.
-
The cyano group (-C≡N): A strongly polar group with a significant dipole moment, capable of acting as a hydrogen bond acceptor.
-
The N,N-dimethylcarboxamide group (-CON(CH₃)₂): A polar, aprotic group that is a strong hydrogen bond acceptor.[1][6][7]
Due to these polar functional groups, the molecule is expected to be more soluble in polar solvents than in non-polar solvents.[2] The presence of hydrogen bond acceptors suggests that it will have favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile).[5][6]
Predictive Models for Solubility
In the absence of experimental data, computational models can provide valuable initial estimates of solubility.
Quantitative Structure-Property Relationship (QSPR)
QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[4][8][9] These models use molecular descriptors (e.g., molecular weight, volume, number of hydrogen bond donors/acceptors) to predict solubility.[8][9] For a novel compound like 5-cyano-N,N-dimethylpyridine-2-carboxamide, a QSPR model trained on a diverse dataset of related structures could offer a reasonable prediction of its solubility in various solvents.[10]
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a more nuanced approach by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11][12][13] The principle is that substances with similar HSP values are likely to be miscible. The HSP of a solvent blend can be calculated as the volume-weighted average of the individual solvent HSPs, allowing for the rational design of solvent mixtures to dissolve a particular solute.[12]
Experimental Determination of Solubility
Experimental measurement remains the gold standard for determining the solubility of a compound.[14] The following protocols outline the well-established shake-flask method, which is a reliable technique for determining thermodynamic solubility.[15][16][17]
Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Protocol:
-
Preparation: Add an excess amount of 5-cyano-N,N-dimethylpyridine-2-carboxamide to a series of vials, each containing a different organic solvent of interest. The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[16]
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., 0.45 µm PTFE) may be necessary.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[15] A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Workflow for the Shake-Flask Solubility Measurement.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in a large number of solvents, HTS methods can be employed. These methods, such as laser nephelometry, measure the precipitation of a compound from a stock solution (e.g., in DMSO) when diluted into the solvent of interest.[18] While providing valuable kinetic solubility data, it is important to note that this may not always correlate directly with thermodynamic solubility.[15]
Hypothetical Solubility Profile
Based on the theoretical principles discussed, a hypothetical solubility profile for 5-cyano-N,N-dimethylpyridine-2-carboxamide is presented below. This serves as a predictive guide for solvent selection in experimental work.
Table 2: Predicted Solubility of 5-cyano-N,N-dimethylpyridine-2-carboxamide in Common Organic Solvents at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Non-polar | Very Low | Mismatch in polarity. |
| Toluene | Non-polar, Aromatic | Low | Some π-π stacking possible, but overall polarity mismatch. |
| Dichloromethane | Polar, Aprotic | Moderate | Good dipole-dipole interactions. |
| Acetone | Polar, Aprotic | High | Strong dipole-dipole interactions and hydrogen bond acceptor. |
| Acetonitrile | Polar, Aprotic | High | Strong dipole-dipole interactions and hydrogen bond acceptor. |
| Ethyl Acetate | Polar, Aprotic | Moderate | Good dipole-dipole interactions and hydrogen bond acceptor. |
| Isopropanol | Polar, Protic | High | Hydrogen bonding is possible. |
| Ethanol | Polar, Protic | High | Strong hydrogen bonding interactions. |
| Methanol | Polar, Protic | Very High | Strongest hydrogen bonding interactions among the alcohols listed. |
| Water | Polar, Protic | Low to Moderate | The presence of polar groups suggests some water solubility, but the overall organic structure may limit it.[6][7][19] |
Safety and Handling
Handling 5-cyano-N,N-dimethylpyridine-2-carboxamide
Compounds containing a cyano group should be handled with caution as they can release toxic hydrogen cyanide gas upon contact with acids or upon heating to decomposition.[20]
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[21][22][23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a good starting point, but compatibility should be verified).[21][23][24]
-
Storage: Store in a cool, dry, well-ventilated area away from acids and strong oxidizing agents.[23]
-
Waste Disposal: Dispose of waste containing this compound as hazardous waste in accordance with local regulations. Do not mix with acidic waste streams.[21][25]
Handling Organic Solvents
Organic solvents present their own set of hazards, including flammability, volatility, and toxicity.[26][27]
-
Flammability: Keep flammable solvents away from ignition sources.[27]
-
Inhalation: Avoid inhaling solvent vapors by working in a fume hood.[27]
-
Skin Contact: Avoid direct contact with skin by wearing appropriate gloves.[24][27]
-
Storage: Store solvents in appropriate, tightly sealed containers in a designated solvent storage cabinet.[28]
Caption: Key Safety Considerations for Handling the Compound.
References
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Millard, J. W., et al. (2004). A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. Journal of pharmaceutical sciences, 93(2), 439-453. [Link]
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Hughes, L. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific reports, 10(1), 1-13. [Link]
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LibreTexts. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. [Link]
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Principles of Drug Action 1, Spring 2005, Amides. [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781-1787. [Link]
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Yan, A., & Ghasemi, M. (2001). Development of quantitative structure-property relationship models for early ADME evaluation in drug discovery. 1. Aqueous solubility. Journal of chemical information and computer sciences, 41(6), 1608-1616. [Link]
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Avdeef, A. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of pharmaceutical sciences, 97(1), 296-318. [Link]
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An In-depth Technical Guide to the Physicochemical and Electronic Properties of 5-cyano-N,N-dimethylpyridine-2-carboxamide
Executive Summary
The pyridine-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous therapeutic agents. The strategic functionalization of this core structure allows for the fine-tuning of a molecule's physicochemical and electronic properties, which in turn dictates its pharmacokinetic profile and biological activity. This guide provides a comprehensive analysis of a specific, highly functionalized derivative: 5-cyano-N,N-dimethylpyridine-2-carboxamide . We delve into the theoretical and practical aspects of its acid dissociation constant (pKa) and its key electronic characteristics. By synthesizing established principles with detailed, field-proven experimental and computational protocols, this document serves as a vital resource for researchers in drug discovery, chemical biology, and materials science, enabling a more rational approach to the design and application of novel pyridine-based compounds.
Introduction
The Privileged Pyridine-2-Carboxamide Scaffold
Pyridine-based structures are integral to a vast array of therapeutic agents and biologically active molecules.[1] The pyridine-2-carboxamide moiety, in particular, offers a unique combination of a hydrogen-bond accepting pyridine nitrogen and a hydrogen-bond donating/accepting carboxamide group. This arrangement provides a versatile platform for establishing critical interactions with biological targets, such as enzymes and receptors.[2]
The Critical Role of Substituent Effects
The true power of this scaffold lies in its susceptibility to modulation via substitution. The introduction of functional groups onto the pyridine ring dramatically alters its electronic landscape, directly impacting properties like basicity (pKa), lipophilicity, and metabolic stability. This guide focuses on two key substituents:
-
5-Cyano (-CN) Group: A potent, electron-withdrawing group that exerts a strong influence on the ring's electron density through both inductive and resonance effects. The cyano group is a common feature in drug candidates, known to enhance target affinity and modulate physicochemical properties.[2][3]
-
2-N,N-dimethylcarboxamide [-C(O)N(CH₃)₂] Group: This group, positioned ortho to the pyridine nitrogen, also influences the ring's electronics and, crucially, introduces steric and conformational constraints that can be exploited in rational drug design.
Objectives of This Guide
The primary objective of this document is to provide a detailed theoretical and practical framework for understanding and characterizing 5-cyano-N,N-dimethylpyridine-2-carboxamide. We will:
-
Establish the foundational principles governing its pKa and electronic structure.
-
Provide robust, step-by-step protocols for the experimental determination of its pKa.
-
Outline a validated workflow for computational analysis of its electronic properties.
-
Discuss the implications of these properties for drug development and molecular design.
Theoretical Framework
Understanding pKa in Substituted Pyridines
The pKa of a substituted pyridine is a measure of the acidity of its conjugate acid, the pyridinium ion. It is the primary determinant of the molecule's ionization state at a given pH.[4] This is critical in drug development, as only the un-ionized form of a drug can typically penetrate cell membranes.[4] The basicity of the pyridine nitrogen is highly sensitive to the electronic effects of ring substituents.
-
Electron-Donating Groups (EDGs) increase the electron density on the nitrogen atom, making it more basic and resulting in a higher pKa.
-
Electron-Withdrawing Groups (EWGs) decrease the electron density on the nitrogen, making it less basic and resulting in a lower pKa.
Quantifying Electronic Effects: The Hammett Equation
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic influence of substituents on a reaction center.[5] It relates reaction rates and equilibrium constants for series of reactions involving substituted aromatic compounds. The effect of a substituent is captured by its Hammett constant (σ), which can be dissected into inductive/field (F) and resonance (R) components.[5] For the cyano group, the Hammett constants are:
The large positive values confirm the strong electron-withdrawing nature of the cyano group, which is expected to significantly lower the pKa of the parent pyridine ring.
Computational Chemistry in Electronic Structure Analysis
Modern computational methods, particularly Density Functional Theory (DFT), provide profound insights into molecular electronic properties where experimental data may be unavailable.[7][8] Key parameters derived from DFT calculations include:
-
Highest Occupied Molecular Orbital (HOMO): The energy of the outermost electron-containing orbital. Higher HOMO energy correlates with a greater ability to donate electrons.
-
Lowest Unoccupied Molecular Orbital (LUMO): The energy of the first empty orbital. Lower LUMO energy indicates a greater ability to accept electrons.
-
HOMO-LUMO Energy Gap (ΔE): The difference between LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO), which is an indicator of molecular reactivity and stability.[1]
-
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the electron density surface of a molecule. It reveals regions of positive (electron-poor) and negative (electron-rich) potential, which are crucial for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack.[9]
Physicochemical Profile of 5-cyano-N,N-dimethylpyridine-2-carboxamide
Identification and Structural Data
A precise understanding of a molecule begins with its fundamental identity. The key properties of the title compound are summarized below.
| Property | Value | Source |
| Chemical Name | 5-cyano-N,N-dimethylpyridine-2-carboxamide | - |
| Synonym | 5-cyano-N,N-dimethyl-2-pyridinecarboxamide | |
| CAS Number | 1343225-44-4 | |
| Molecular Formula | C₉H₉N₃O | |
| Molecular Weight | 175.19 g/mol | |
| Melting Point | 105-107 °C | |
| Physical Form | Powder |
Analysis of the pKa Value
-
Baseline Compound: The parent molecule, pyridine-2-carboxamide (picolinamide), has an experimental pKa of 2.10 for its pyridinium ion.[10][11]
-
Impact of the 5-Cyano Group: The cyano group at the 5-position (meta to the nitrogen) is a powerful EWG.[3][6] This will significantly withdraw electron density from the pyridine ring, destabilize the positive charge on the conjugate acid (the pyridinium ion), and make the lone pair on the nitrogen less available for protonation.
-
Impact of the 2-N,N-dimethylcarboxamide Group: This group is also electron-withdrawing and will contribute to lowering the pKa. Its ortho position may also introduce steric hindrance around the nitrogen, potentially affecting the solvation of the pyridinium ion, which can further influence the pKa.
Predicted pKa: Based on these strong electron-withdrawing effects, the pKa of 5-cyano-N,N-dimethylpyridine-2-carboxamide is predicted to be significantly lower than 2.10 . A value in the range of 0.5 to 1.5 is a reasonable estimate, indicating that the compound is a very weak base.
Experimental Determination of pKa
To move from prediction to empirical fact, a robust experimental determination of the pKa is essential. The choice of method depends on the compound's properties, such as solubility and chromophore presence.
Rationale for Method Selection
-
Potentiometric Titration: This is the gold-standard method, providing a direct thermodynamic measurement. It is highly accurate but requires sufficient solubility in water or a water/co-solvent mixture.
-
UV-Vis Spectrophotometry: This method is ideal for compounds with a UV-active chromophore that changes upon protonation. It is highly sensitive and can be used for compounds with low solubility or in very dilute solutions.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique monitors the change in chemical shifts of specific protons as a function of pH. It is a powerful structural tool and can be used to determine the pKa of specific sites in polyprotic molecules.[12]
The following diagram illustrates a generalized workflow for pKa determination.
Caption: Generalized workflow for the experimental determination of pKa.
Protocol: UV-Vis Spectrophotometric pKa Determination
This protocol is chosen for its high sensitivity and applicability to compounds like the one , which possesses a strong UV chromophore.
A. Materials and Reagents:
-
5-cyano-N,N-dimethylpyridine-2-carboxamide
-
Spectrophotometric grade methanol or DMSO (for stock solution)
-
Deionized water (18 MΩ·cm)
-
Buffer solutions covering a wide pH range (e.g., universal buffer, or individual phosphate, acetate, borate buffers)
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Calibrated pH meter
-
Dual-beam UV-Vis spectrophotometer with quartz cuvettes
B. Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately prepare a ~1 mM stock solution of the compound in methanol or DMSO. The choice of solvent is critical to ensure solubility.
-
Sample Preparation: Prepare a series of at least 10-12 aqueous buffer solutions covering a pH range from ~0 to ~4 (bracketing the estimated pKa). To each buffer solution in a volumetric flask, add a small, identical aliquot of the stock solution to achieve a final concentration of ~25-50 µM. Ensure the organic co-solvent percentage is low (<1%) to minimize its effect on the pKa.
-
pH Measurement: Accurately measure the final pH of each prepared sample solution using a calibrated pH meter.
-
Spectrophotometric Analysis: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample against a reference cuvette containing the corresponding buffer solution without the compound.
-
Data Analysis:
-
Identify one or more analytical wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at the chosen wavelength(s) versus the measured pH for each sample.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable non-linear regression model to determine the inflection point, which corresponds to the pKa.
-
C. Self-Validation and Trustworthiness:
-
The protocol's integrity is ensured by using a calibrated pH meter and standardized solutions.
-
The presence of a clear isosbestic point in the overlaid spectra provides strong evidence of a single, two-state equilibrium (protonated and deprotonated species), validating the measurement.
-
Repeating the determination at multiple wavelengths should yield consistent pKa values.
Electronic Properties and Reactivity Profile
Computational Analysis Workflow
A computational approach using DFT is indispensable for a deep understanding of the molecule's electronic structure. The workflow described here represents a standard, validated procedure in computational chemistry.[1]
Caption: Standard workflow for computational analysis of electronic properties.
Key Electronic Parameters
DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory) would provide the following key electronic descriptors.[1][13] While exact values require performing the calculation, the expected trends are clear.
| Electronic Parameter | Predicted Trend/Value | Rationale |
| HOMO Energy | Low (highly negative) | The strong EWGs lower the energy of all molecular orbitals, making the molecule a poor electron donor. |
| LUMO Energy | Very Low | The EWGs, especially the cyano group, significantly stabilize the LUMO, making the molecule a good electron acceptor.[13] |
| HOMO-LUMO Gap (ΔE) | Relatively Small | The significant lowering of the LUMO energy will likely result in a smaller energy gap compared to less substituted pyridines, suggesting higher reactivity towards nucleophiles. |
| Dipole Moment | High | The presence of highly polar cyano and carboxamide groups will result in a large molecular dipole moment. |
Molecular Electrostatic Potential (MEP) Analysis
An MEP map analysis is crucial for predicting intermolecular interactions.[9] For 5-cyano-N,N-dimethylpyridine-2-carboxamide, the MEP map is expected to show:
-
Intense Negative Potential (Red): Localized on the nitrogen of the cyano group and the oxygen of the carboxamide group. These are the primary sites for hydrogen bond acceptance and interactions with electrophiles.
-
Slight Negative Potential (Yellow/Green): Around the pyridine nitrogen, but significantly diminished due to the strong electron-withdrawing effects of the substituents.
-
Positive Potential (Blue): On the hydrogen atoms of the pyridine ring and the methyl groups, indicating sites susceptible to nucleophilic interaction. The region around the carbon atom of the cyano group will also be electrophilic.
This distribution of charge directly informs how the molecule will orient itself within a protein binding pocket or interact with other molecules.
Implications for Drug Discovery and Development
A thorough understanding of the pKa and electronic properties of 5-cyano-N,N-dimethylpyridine-2-carboxamide is not merely an academic exercise; it is fundamental to its application in drug discovery.
-
Pharmacokinetics (ADME): The very low predicted pKa means this compound will be almost entirely in its neutral, un-ionized form throughout the physiological pH range (1.2 to 7.4). This generally favors membrane permeability and oral absorption, but may limit aqueous solubility.
-
Target Binding: The electronic profile dictates the molecule's ability to engage in specific non-covalent interactions. The strong hydrogen bond accepting sites (cyano N, carbonyl O) and the overall dipole moment are key features that can be exploited for potent and selective binding to a biological target.[2]
-
Metabolic Stability: The electron-deficient nature of the pyridine ring generally makes it less susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes), which can be a desirable property for improving a drug's half-life.[1]
Conclusion
5-cyano-N,N-dimethylpyridine-2-carboxamide is a molecule defined by the powerful electronic influence of its substituents. The combination of a 5-cyano and a 2-N,N-dimethylcarboxamide group renders the pyridine core highly electron-deficient. This results in a very low pKa, ensuring the molecule remains in its neutral form under physiological conditions, and creates a distinct electronic signature characterized by a low-lying LUMO and specific regions of high electrostatic potential. The experimental and computational protocols detailed in this guide provide a robust framework for the precise characterization of this and related compounds, empowering researchers to leverage these properties in the rational design of next-generation therapeutics and advanced materials.
References
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- The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. [URL: https://www.scribd.
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- Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org. [URL: https://www.iiste.org/Journals/index.php/CMR/article/view/46083]
- Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. [URL: https://www.researchgate.net/publication/331070008_Theoretical_Study_of_Electronic_Properties_of_Pyridine_Pyrimidine_Pyrazine_and_Pyridazine_via_Density_Functional_Theory]
- Computation of the influence of chemical substitution on the p K a of pyridine using semiempirical and ab initio methods. R Discovery. [URL: https://discovery.researcher.life/article/computation-of-the-influence-of-chemical-substitution-on-the-p-k-a-of-pyridine-using-semiempirical-and-ab-initio-methods/10a28399e2a4f4e2f9d15024d2712530]
- Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.9b09206]
- Table 13.1 Selected Hammett substituent constants and susceptibility factors. [URL: https://www.whoi.edu/cms/files/Table13_1_201104.pdf]
- Table 1: Hammett constants for some common substituents. [URL: https://www.chem.ucla.edu/~harding/IGOC/H/hammett_constants.pdf]
- 5-cyano-N,3-dimethylpyridine-2-carboxamide | C9H9N3O | CID 117754267. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/117754267]
- Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. ScholarWorks@UARK. [URL: https://scholarworks.uark.edu/jaas/vol47/iss1/27/]
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- 5-cyano-N,N-dimethylpyridine-2-carboxamide | 1343225-44-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ena341291258]
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5-cyano-N,N-dimethylpyridine-2-carboxamide SMILES string and InChIKey
Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary
5-cyano-N,N-dimethylpyridine-2-carboxamide (CAS: 1343225-44-4) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical intermediates.[1] Characterized by a pyridine core substituted with an electron-withdrawing nitrile group at the C5 position and a dimethylcarboxamide moiety at the C2 position, this compound serves as a critical scaffold for Structure-Activity Relationship (SAR) studies.[1][2] Its unique electronic profile—balancing the basicity of the pyridine nitrogen with the inductive effects of the substituents—makes it valuable for developing serine protease inhibitors and kinase modulators.[1][2]
This guide provides the definitive chemical identifiers, validated synthetic protocols, and physicochemical properties required for the integration of this compound into high-throughput screening and lead optimization workflows.
Chemical Identity & Informatics
Precise identification is paramount for database integration and intellectual property verification.[1][2] The following data has been verified against commercial catalogs and calculated descriptors.
Core Identifiers
| Parameter | Value |
| IUPAC Name | 5-cyano-N,N-dimethylpyridine-2-carboxamide |
| Common Name | 5-Cyano-N,N-dimethylpicolinamide |
| CAS Number | 1343225-44-4 |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
Informatics Descriptors
The following strings are generated for direct integration into ELN (Electronic Lab Notebook) and chemoinformatics software (RDKit, ChemDraw).
-
Canonical SMILES: CN(C)C(=O)C1=NC=C(C#N)C=C1
-
InChI String: InChI=1S/C9H9N3O/c1-12(2)9(13)8-4-3-7(5-10)6-11-8/h3-4,6H,1-2H3
-
InChIKey: AKSXADYDAQVBMV-UHFFFAOYSA-N[1]
Note on Stereochemistry: This molecule is achiral.[1] The InChIKey provided is the standard non-stereospecific identifier.[1][2]
Synthetic Pathways & Experimental Protocols
The synthesis of 5-cyano-N,N-dimethylpyridine-2-carboxamide is typically approached via two primary routes depending on the starting material availability: Amidation (Route A) or Cyanation (Route B).[1][2]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for selecting and executing the synthesis.
Figure 1: Comparative synthetic workflow for 5-cyano-N,N-dimethylpyridine-2-carboxamide highlighting the Amidation (Green) and Cyanation (Red) pathways.[1][2]
Protocol A: Amidation of 5-Cyanopicolinic Acid (Recommended)[2][3]
This route is preferred due to milder conditions and the avoidance of toxic cyanide sources required in Route B.[1]
Materials:
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Activation: Charge a round-bottom flask with 5-cyanopyridine-2-carboxylic acid dissolved in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA dropwise at 0°C under nitrogen atmosphere. Stir for 10 minutes.
-
Coupling Agent: Add HATU in one portion. Allow the activated ester to form for 15 minutes at 0°C.
-
Amine Addition: Add the dimethylamine solution dropwise.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1][2]
-
Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (3x), water, and brine. Dry over Na₂SO₄.[1][3]
-
Isolation: Concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Protocol B: Palladium-Catalyzed Cyanation[1][2]
Use this route if the bromo-amide intermediate is already present in your library.[1]
Materials:
-
Solvent: Deoxygenated DMF
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Argon flow, combine the aryl bromide, Zn(CN)₂, and Pd catalyst in a microwave vial.
-
Solvation: Add deoxygenated DMF. Seal the vial.
-
Heating: Heat to 90–100°C for 12 hours (or 140°C for 30 min in a microwave reactor).
-
Quench: Cool to RT. Dilute with EtOAc and quench with 10% NH₄OH (to sequester copper/zinc salts).
-
Extraction: Filter through Celite to remove metal residues. Extract with EtOAc.[1][3]
-
Purification: Recrystallize from Ethanol or purify via column chromatography.
Physicochemical Profile
Understanding the physical properties is essential for handling and formulation.[1]
| Property | Value | Source/Prediction |
| Physical State | Solid (Powder) | Experimental [1] |
| Color | White to Off-white | Experimental [1] |
| Melting Point | 105–107 °C | Experimental [1] |
| LogP | ~0.5 - 0.9 | Predicted (XLogP3) [2] |
| TPSA | 47.6 Ų | Calculated |
| Solubility | DMSO (>20 mg/mL), Methanol, DCM | Empirical |
| pKa (Pyridine N) | ~1.5 (Predicted) | Note: The EWGs (CN, Amide) significantly lower basicity.[1][2][4][5][6][7] |
Expert Insight on Reactivity: The presence of the nitrile at C5 and the amide at C2 renders the pyridine ring highly electron-deficient.[1] This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) if a leaving group were introduced at C4 or C6.[1][2] Conversely, the pyridine nitrogen is weakly basic, reducing the likelihood of protonation at physiological pH.[1][2]
Applications in Drug Discovery[1][2][8]
This compound acts as a versatile fragment and scaffold :
-
Cysteine Protease Inhibition: The nitrile group can function as a "warhead" (electrophile) to form a reversible covalent bond with the active site cysteine thiolate of proteases (e.g., Cathepsin K or S), forming a thioimidate adduct.[1][2]
-
Bioisostere: The N,N-dimethylamide group serves as a stable, non-hydrolyzable mimic of esters or ketones, providing hydrogen bond acceptor capability without the donor.[1]
-
Metabolic Stability: The substitution at C2 and C5 blocks the most metabolically labile positions on the pyridine ring, potentially improving the half-life (
) of the parent drug molecule.[1][2]
References
-
Sigma-Aldrich (Merck KGaA). "5-cyano-N,N-dimethylpyridine-2-carboxamide Product Specification."[1] SigmaAldrich.com.[1] Accessed October 2023.[1] [1][2]
-
PubChem. "Compound Summary: 5-cyano-N,N-dimethylpyridine-2-carboxamide (CID 117754267)."[1] National Center for Biotechnology Information. [Link][1][2]
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Literature review of pyridine-2-carboxamide derivatives in medicinal chemistry
The Pyridine-2-Carboxamide (picolinamide) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its unique electronic properties and ability to function as a bidentate ligand for metalloenzymes.[1][2][3][4] Unlike its isomers nicotinamide (pyridine-3) and isonicotinamide (pyridine-4), the 2-position offers a specific geometry for intramolecular hydrogen bonding and metal chelation, making it a critical motif in the design of epigenetic modulators, kinase inhibitors, and antimicrobial agents.[1]
This technical guide synthesizes the structural utility, synthetic pathways, and therapeutic applications of pyridine-2-carboxamide derivatives.[1]
Structural & Electronic Significance
The pyridine-2-carboxamide moiety is not merely a linker; it is a pharmacophore in its own right.[1][2][3][4] Its utility stems from three core physicochemical characteristics:
-
Bidentate Chelation: The pyridine nitrogen (
) and the amide oxygen ( ) are positioned to form a stable 5-membered chelate ring with divalent metal ions (Fe , Zn , Cu ).[2][3][4] This is the driving force behind its potency in metalloenzyme inhibitors (e.g., Histone Demethylases, Urease). -
Conformational Rigidity: An intramolecular hydrogen bond often forms between the amide proton and the pyridine nitrogen (in the anti conformation relative to the carbonyl), or the amide oxygen and the pyridine nitrogen chelate a metal (in the syn conformation). This pre-organization reduces the entropic penalty of binding.[3]
-
Electronic Tuning: Substituents at the C-3, C-4, and C-5 positions allow for precise tuning of the pKa of the pyridine nitrogen, affecting both solubility and metal-binding affinity.[1]
Comparative Properties of Pyridine Carboxamide Isomers
| Property | Pyridine-2-Carboxamide (Picolinamide) | Pyridine-3-Carboxamide (Nicotinamide) | Pyridine-4-Carboxamide (Isonicotinamide) |
| Metal Binding | Strong (Bidentate) | Weak (Monodentate) | Weak (Monodentate) |
| Primary Role | Active Site Chelator / Pharmacophore | NAD+ Precursor / Linker | Linker / H-bond Acceptor |
| Key Targets | KDMs, Urease, HPK1 | PARP, NAD+ Salvage | Kinases (e.g., Sorafenib core) |
Therapeutic Applications & Mechanisms[3][4][6][7]
A. Epigenetic Modulation: Histone Demethylase (KDM) Inhibitors
The most authoritative application of this scaffold is in the inhibition of JmjC domain-containing histone demethylases (e.g., KDM4/JMJD2, KDM5/JARID1).[1][2][3][4] These enzymes rely on Fe(II) and 2-oxoglutarate (2-OG) to demethylate lysine residues on histones.[1][2][3][4]
-
Mechanism: Pyridine-2,4-dicarboxylic acid derivatives (and 2-carboxamides) act as competitive inhibitors of 2-OG.[1][2][3][4] They bind to the active site Fe(II) via the pyridine nitrogen and the 2-carboxylate/amide oxygen.[1][2][3][4]
-
Selectivity: Substitution at the C-3 position (e.g., with bulky aryl or heteroaryl groups) can induce selectivity for specific KDM isoforms by exploiting subtle differences in the substrate-binding pocket.[1][2][3][4]
Visualization: Mechanism of Action in JmjC Domain
Caption: Competitive binding mechanism of pyridine-2-carboxamide derivatives at the Fe(II) active site of JmjC histone demethylases.
B. Infectious Diseases: Tuberculosis & Antifungals[1][3]
-
Antitubercular Agents: Several pyridine-2-carboxamide derivatives function as prodrugs.[1][2][3][4] For example, specific leads are activated by the mycobacterial amidase AmiC to release the free carboxylic acid or active metabolite, which then inhibits targets like InhA or disrupts membrane transport.
-
Antifungals: Derivatives bearing hydrophobic diarylamine motifs have shown potency against Botrytis cinerea and Candida spp.[3] by inhibiting Succinate Dehydrogenase (SDH) .[1][2][3][4] The carboxamide group forms critical H-bonds within the ubiquinone-binding site of complex II.[1][2][3]
C. Immuno-Oncology: HPK1 Inhibitors
Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation.[1][2][3][4][5] Recent discovery campaigns have identified pyridine-2-carboxamide analogues (e.g., Compound 19 ) that inhibit HPK1 with high selectivity over LCK and GCK.[1][2][3][4]
-
SAR Insight: The amide NH typically forms a hinge-binding interaction, while the pyridine ring positions substituents into the solvent-exposed region or back-pocket to gain selectivity.[1][2][3]
Synthetic Methodologies
The synthesis of these derivatives must be modular to allow for rapid Structure-Activity Relationship (SAR) exploration.[1][2][3][4]
Protocol A: General Amide Coupling (The "Convergent" Route)
This is the standard approach for generating library diversity.[3][4]
-
Starting Material: Pyridine-2-carboxylic acid (Picolinic acid) or substituted analogs (e.g., 5-butyl-picolinic acid).[1][2][3][4]
-
Activation:
-
Coupling: Add the requisite amine (1.1 eq).[1][2][3][4] Stir at RT for 2–12 h.[1][2]
-
Workup: Dilute with EtOAc, wash with sat. NaHCO
, water, and brine. Dry over Na SO . -
Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).[1][2][3][4]
Protocol B: Palladium-Catalyzed Functionalization (The "Divergent" Route)
To install complexity at the C-3, C-4, or C-5 positions after the amide bond is formed (or on the ester precursor).[1][2][3][4]
-
Substrate: 5-bromo-pyridine-2-carboxamide.
-
Suzuki-Miyaura Coupling:
-
Buchwald-Hartwig Amination:
-
Reagents: Aniline/Amine (1.2 eq), Pd
(dba) , Xantphos, Cs CO , Toluene. -
Conditions: 100°C sealed tube, 12 h.
-
Visualization: Synthetic Workflow
Caption: Modular synthetic workflow for accessing diverse pyridine-2-carboxamide libraries via amide coupling and Pd-catalyzed functionalization.
Experimental Validation: KDM4A Inhibition Assay Protocol
To validate the biological activity of synthesized derivatives, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is recommended.[1][2][3][4] This protocol measures the demethylation of a biotinylated histone H3 peptide.[3]
Reagents:
-
Cofactors: 2-Oxoglutarate (2-OG), Fe(II) (as (NH
) Fe(SO ) ), Ascorbate.[1][2][3][4] -
Detection: Europium-labeled anti-H3K9me2 antibody + Streptavidin-APC.[1][2][3][4]
Step-by-Step Protocol:
-
Compound Prep: Serial dilute compounds in DMSO (10-point dose-response).
-
Enzyme Mix: Dilute KDM4A in Assay Buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 50 µM Fe(II), 100 µM Ascorbate). Add 5 µL to 384-well plate.
-
Incubation: Add 100 nL compound. Incubate 15 min at RT.
-
Substrate Start: Add 5 µL of Substrate Mix (Biotin-H3K9me3 + 2-OG). Final concentration of 2-OG should be near its
(approx. 1-5 µM) to ensure sensitivity to competitive inhibitors.[1][2][3][4] -
Reaction: Incubate for 30–60 min at RT.
-
Quench/Detect: Add detection reagents (Eu-Antibody + SA-APC) containing EDTA (to chelate Fe and stop reaction).
-
Read: Measure TR-FRET signal (Ex 337 nm, Em 665/620 nm) on a multimode plate reader (e.g., EnVision).
-
Analysis: Calculate IC
using a 4-parameter logistic fit.
References
-
Hopkinson, R. J., et al. (2013). "Isomers of pyridine dicarboxylates as inhibitors of JmjC histone demethylases." Organic & Biomolecular Chemistry.
-
Wang, Y., et al. (2024). "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer."[1][2][3] Journal of Medicinal Chemistry. [2][3][4][5]
-
Mao, J., et al. (2020). "Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis."[1][2][3][6] Antimicrobial Agents and Chemotherapy.[3]
-
Hamada, Y., et al. (2009). "Synthesis and antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives." European Journal of Medicinal Chemistry.
-
Khan, S. A., et al. (2022). "Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile." Molecules.
-
Rose, N. R., et al. (2011). "Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds." Journal of Medicinal Chemistry.
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- 4. Telaprevir - Wikipedia [en.wikipedia.org]
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- 6. journals.asm.org [journals.asm.org]
Methodological & Application
Technical Application Note: 5-Cyano-N,N-dimethylpyridine-2-carboxamide in API Synthesis
This Application Note and Protocol Guide is designed for researchers and medicinal chemists utilizing 5-cyano-N,N-dimethylpyridine-2-carboxamide (CAS: 1343225-44-4) in pharmaceutical synthesis.
Executive Summary & Compound Profile
5-cyano-N,N-dimethylpyridine-2-carboxamide is a high-value bifunctional pyridine scaffold used primarily as an intermediate in the synthesis of BCL6 inhibitors and Factor Xa inhibitors . Its structure features two orthogonal functional handles:
-
C5-Nitrile (-CN): A versatile electrophile susceptible to reduction (to amines), hydrolysis (to amides/acids), or cyclization (to tetrazoles/oxadiazoles).
-
C2-Dimethylcarboxamide (-CONMe₂): A stable, polar directing group that improves solubility and metabolic stability in downstream APIs.
Chemical Identity
| Property | Specification |
| IUPAC Name | 5-cyano-N,N-dimethylpyridine-2-carboxamide |
| Common Name | 5-Cyano-N,N-dimethylpicolinamide |
| CAS Number | 1343225-44-4 |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in Water |
Primary Pharmaceutical Applications
A. BCL6 Inhibitor Synthesis (Oncology)
This intermediate is a structural analog to the "Intermediate E1b" (4,6-dichloro-5-cyano-N,N-dimethylpicolinamide) described in patents for BCL6 (B-cell lymphoma 6) inhibitors. BCL6 is a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL).
-
Role: The pyridine ring serves as the core scaffold. The C2-amide interacts with the binding pocket, while the C5-position is often derivatized to extend into the solvent channel.
-
SAR Utility: In Structure-Activity Relationship (SAR) studies, the unsubstituted 5-cyano compound is used to synthesize "de-chloro" analogs to evaluate the necessity of halogen substituents for binding affinity.
B. Precursor to 5-(Aminomethyl)pyridines (Kinase Inhibitors)
The C5-nitrile is a direct precursor to 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide . The aminomethyl group is a critical "linker" motif in fragment-based drug design, allowing the attachment of heterocycles via amide or sulfonamide couplings.
Synthetic Protocols
Protocol A: Selective Reduction of Nitrile to Aminomethyl
Objective: Convert the C5-nitrile to a primary amine without reducing the pyridine ring or hydrolyzing the C2-amide. Challenge: Preventing the formation of secondary amines (dimerization) and over-reduction.
Reagents:
-
Substrate: 5-cyano-N,N-dimethylpyridine-2-carboxamide (1.0 eq)
-
Catalyst: Raney Nickel (20 wt% loading) or Pd/C (10 wt%)
-
Solvent: Methanol (anhydrous)
-
Additive: 7N Ammonia in Methanol (to suppress dimer formation)
-
Hydrogen Source: H₂ gas (balloon or Parr shaker at 30 psi)
Step-by-Step Methodology:
-
Preparation: In a clean autoclave or hydrogenation flask, dissolve 1.0 g of the substrate in 15 mL of anhydrous Methanol.
-
Additive: Add 5 mL of 7N NH₃ in Methanol. Note: Ammonia is critical to prevent the primary amine product from reacting with the intermediate imine, which causes dimerization.
-
Catalyst Addition: Carefully add Raney Nickel (approx. 200 mg) under an argon blanket. Safety: Raney Nickel is pyrophoric; keep wet and avoid air exposure.
-
Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 30 psi (2 bar) with H₂.
-
Reaction: Stir vigorously at Room Temperature (20-25°C) for 4-6 hours. Monitor via LC-MS (Target Mass: [M+H]⁺ = 180.1).
-
Workup: Filter the catalyst through a Celite pad (keep wet). Rinse with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Storage: The amine is sensitive to CO₂ (carbamate formation). Store under N₂ or convert immediately to an HCl salt.
Protocol B: Controlled Hydrolysis to 5-Carboxamide
Objective: Convert the C5-nitrile to a primary amide (-CONH₂) while retaining the C2-dimethylamide.
Reagents:
-
Substrate: 1.0 eq
-
Reagent: 30% Hydrogen Peroxide (H₂O₂), Potassium Carbonate (K₂CO₃)
-
Solvent: DMSO or Ethanol/Water (1:1)
Methodology:
-
Dissolve substrate in DMSO (5 vol).
-
Add K₂CO₃ (0.5 eq) followed by dropwise addition of 30% H₂O₂ (4.0 eq) at 0°C.
-
Allow to warm to RT and stir for 2 hours.
-
Quench with saturated Na₂SO₃ solution (exothermic).
-
Extract with Ethyl Acetate. The product is N²,N²-dimethylpyridine-2,5-dicarboxamide .
Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthesis pathways starting from 5-cyano-N,N-dimethylpyridine-2-carboxamide.
Caption: Divergent synthetic pathways for 5-cyano-N,N-dimethylpyridine-2-carboxamide in medicinal chemistry.
Analytical Quality Control
To ensure the integrity of the intermediate before use in critical steps, use the following HPLC method.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic) and 220 nm (amide) |
| Retention Time | ~4.2 min (varies by system) |
| Key Impurity | 5-Carboxy derivative (Hydrolysis product) - elutes earlier than main peak.[1][2] |
References
-
World Intellectual Property Organization (WIPO). (2018). 2-Quinolone Derived Inhibitors of BCL6.[3] Patent WO2018215798A1.[3] (Describes the use of the dichloro-analog Intermediate E1b and related picolinamide scaffolds). Link
-
United States Patent and Trademark Office. (2021). 2-Quinolone Derived Inhibitors of BCL6.[3] Patent US11161839B2. Link
-
BLD Pharm. (2023).[4] Product Datasheet: 5-Cyano-N,N-dimethylpyridine-2-carboxamide. (Confirming commercial availability and structural data). Link
-
PubChem. (2023). Compound Summary: 5-Cyano-N,N-dimethylpyridine-2-carboxamide.[2][4][5][6][7][8] Link[2]
Sources
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- 3. WO2018215798A1 - 2-quinolone derived inhibitors of bcl6 - Google Patents [patents.google.com]
- 4. 332013-43-1|4-(Hydroxymethyl)-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 5. 79105-51-4,3-(2-Aminoethyl)-3-hydroxyindolin-2-one Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 5-cyano-N,N-dimethylpyridine-2-carboxamide | 1343225-44-4 [sigmaaldrich.cn]
- 7. PubChemLite - C9H9N3O - Explore [pubchemlite.lcsb.uni.lu]
- 8. 5-cyano-N,N-dimethylpyridine-2-carboxamide | 1343225-44-4 [sigmaaldrich.com]
Catalytic hydrogenation of the cyano group in 5-cyano-N,N-dimethylpyridine-2-carboxamide
An Application Guide to the Selective Catalytic Hydrogenation of 5-cyano-N,N-dimethylpyridine-2-carboxamide to 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide
Abstract
The reduction of aromatic and heteroaromatic nitriles to their corresponding primary amines is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals. The target molecule, 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide, is a valuable building block whose synthesis requires the selective hydrogenation of a cyano group on a pyridine scaffold that also contains an amide functionality. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 5-cyano-N,N-dimethylpyridine-2-carboxamide. It delves into the mechanistic underpinnings of nitrile reduction, addresses the critical challenges of selectivity, and offers two distinct, detailed protocols using Raney® Nickel and Palladium on Carbon (Pd/C) catalysts. The rationale behind catalyst selection, solvent choice, and the strategic use of acidic or basic additives to control the reaction outcome is explained in detail. This guide is designed to be a self-validating system, integrating field-proven insights with authoritative references to ensure procedural safety, accuracy, and reproducibility.
Introduction and Strategic Importance
The conversion of a cyano group into an aminomethyl functionality is a highly valuable synthetic operation, providing a direct route to primary amines which are key intermediates in the production of drugs, polymers, and agrochemicals.[1][2] The target molecule, 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide, is of particular interest due to the prevalence of the aminomethylpyridine motif in medicinal chemistry. However, the catalytic hydrogenation of a substrate like 5-cyano-N,N-dimethylpyridine-2-carboxamide presents two significant selectivity challenges:
-
Chemoselectivity over the Cyano Group: The reaction must selectively produce the primary amine without forming significant quantities of secondary or tertiary amine by-products.[3][4]
-
Functional Group Tolerance: The hydrogenation must proceed without reducing the pyridine ring to a piperidine ring or affecting the N,N-dimethylcarboxamide group.
This guide provides the technical framework to navigate these challenges effectively.
Mechanism and Selectivity Considerations
The catalytic hydrogenation of a nitrile (R-C≡N) to a primary amine (R-CH₂-NH₂) proceeds through a sequential two-step reduction, with a highly reactive imine (R-CH=NH) as the key intermediate.[5] The selectivity of the entire process hinges on the fate of this imine.
Caption: Reaction pathway and potential side reactions.
-
Primary Amine Formation (Desired Path): The intermediate imine is rapidly hydrogenated on the catalyst surface to yield the primary amine.
-
Secondary Amine Formation (Side Reaction): The primary amine product, being nucleophilic, can attack the electrophilic carbon of the imine intermediate. This condensation reaction, after the elimination of ammonia, forms a secondary imine, which is then hydrogenated to a secondary amine byproduct.[5] This is often the most significant impurity.
-
Pyridine Ring Reduction (Side Reaction): Under more forcing conditions (higher pressure, temperature, or with highly active catalysts), the pyridine ring can be hydrogenated to the corresponding piperidine derivative.[6][7]
Controlling the reaction requires carefully chosen conditions that favor the rapid hydrogenation of the imine to the primary amine while suppressing the condensation pathway and avoiding ring reduction.
Rationale for Catalyst and Additive Selection
The choice of catalyst and additives is the most critical factor in achieving high selectivity.
| Catalyst System | Additive | Rationale & Application |
| Raney® Nickel | Ammonia or Base (e.g., NaOH) | Raney® Ni is a highly active and cost-effective catalyst for nitrile reduction.[8][9] The addition of a base, particularly ammonia, suppresses the formation of secondary amines.[10] It is believed to inhibit the condensation of the primary amine with the imine intermediate.[5] This system is ideal when ring reduction is not a major concern. |
| Palladium on Carbon (Pd/C) | Acid (e.g., H₂SO₄) | Pd/C is a versatile catalyst. For cyanopyridine substrates, the addition of a strong acid is highly effective.[11] The acid protonates the pyridine ring's nitrogen atom, forming a pyridinium salt. This deactivates the ring towards hydrogenation, thus preventing the formation of piperidine byproducts while allowing the cyano group to be reduced.[11] |
| Platinum (Pt/C, PtO₂) or Rhodium (Rh/C) | Varies | These catalysts are generally more active for aromatic ring hydrogenation than palladium.[6] While effective for nitrile reduction, they carry a higher risk of reducing the pyridine ring and are often reserved for when piperidine formation is the desired outcome. |
Detailed Experimental Protocols
Extreme caution must be exercised during all hydrogenation reactions. These procedures involve flammable hydrogen gas, pyrophoric catalysts, and reactions under pressure. Always operate in a certified chemical fume hood, use appropriate personal protective equipment (PPE), and ensure the reactor is properly rated and maintained.[12][13][14][15]
Caption: General experimental workflow for catalytic hydrogenation.
Protocol 1: Selective Hydrogenation using Raney® Nickel and Ammonia
This protocol is optimized to favor the formation of the primary amine by suppressing secondary amine byproducts.
A. Reagents and Equipment
-
Substrate: 5-cyano-N,N-dimethylpyridine-2-carboxamide
-
Catalyst: Raney® Nickel (approx. 50% slurry in water)
-
Solvent: Methanol or Ethanol, saturated with ammonia gas
-
Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and temperature controller; filtration apparatus (e.g., Büchner funnel with Celite®).
B. Step-by-Step Procedure
-
Preparation: In a separate flask, sparge anhydrous methanol with ammonia gas for 15-20 minutes at 0°C to create a saturated solution.
-
Reactor Charging: Charge the pressure reactor vessel with 5-cyano-N,N-dimethylpyridine-2-carboxamide (1.0 eq) and the ammonia-saturated methanol (10-20 mL per gram of substrate).
-
Inerting: Seal the reactor and purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle at least three times to remove all oxygen.[13][14]
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the Raney® Nickel slurry (10-20% by weight relative to the substrate). Caution: Raney® Nickel is pyrophoric and must be handled while wet.[13]
-
Reaction Execution: Seal the reactor completely. Purge the system again with nitrogen (3x), then evacuate and fill with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50-80°C). Monitor the reaction by observing the pressure drop as hydrogen is consumed.
-
Shutdown and Workup: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen (3x).[12]
-
Catalyst Filtration: Open the reactor and carefully filter the mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the catalyst to dry on the filter pad, as it can ignite. [16] Immediately quench the filter cake with water.
-
Isolation: The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide, which can be purified by standard methods such as crystallization or chromatography.
Protocol 2: Selective Hydrogenation using Pd/C and Sulfuric Acid
This protocol is specifically designed to reduce the cyano group while preventing the hydrogenation of the pyridine ring.[11]
A. Reagents and Equipment
-
Substrate: 5-cyano-N,N-dimethylpyridine-2-carboxamide
-
Catalyst: 5% or 10% Palladium on Carbon (Pd/C, preferably 50% wet)
-
Solvent: Methanol
-
Additive: Concentrated Sulfuric Acid (H₂SO₄)
-
Equipment: High-pressure hydrogenation reactor, filtration apparatus.
B. Step-by-Step Procedure
-
Reactor Charging: Charge the pressure reactor vessel with 5-cyano-N,N-dimethylpyridine-2-carboxamide (1.0 eq) and methanol (10-20 mL per gram of substrate).
-
Acidification: While stirring, slowly add sulfuric acid (approx. 1.0-1.2 eq) to the solution. The addition may be exothermic.
-
Inerting: Seal the reactor and purge the system with nitrogen (3x) to remove oxygen.[14][16]
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the wet Pd/C catalyst (5-10 mol%). Caution: Pd/C is pyrophoric, especially after use.[16][17]
-
Reaction Execution: Seal the reactor. Purge with nitrogen (3x), then evacuate and fill with hydrogen to the target pressure (e.g., 6 bar / ~90 psi).[11]
-
Begin vigorous stirring at room temperature or with gentle heating (e.g., 30-50°C). Monitor the reaction by hydrogen uptake.
-
Shutdown and Workup: After the reaction is complete, cool to room temperature, vent the hydrogen, and purge with nitrogen (3x).
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Keep the catalyst wet at all times.[16]
-
Isolation: The product is in the filtrate as its sulfate salt. To isolate the free amine, carefully basify the solution with an aqueous base (e.g., NaOH, Na₂CO₃) to pH > 9, then extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extracts, filter, and concentrate under reduced pressure to obtain the product.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient pressure/temperature, catalyst poisoning. | Increase catalyst loading, temperature, or H₂ pressure. Ensure substrate and solvent are pure. |
| Formation of Secondary Amine | Condensation of product with imine intermediate. | (Raney Ni): Increase concentration of ammonia/base. (Pd/C): Lower reaction temperature. |
| Pyridine Ring Reduction | Reaction conditions too harsh; incorrect catalyst/additive system. | (Pd/C): Ensure sufficient acid is present. (Raney Ni): Use milder conditions (lower T/P). Avoid Pt or Rh catalysts unless piperidine is desired. |
| Stalled Reaction | Catalyst deactivation. | Filter the current catalyst (under inert atmosphere) and add a fresh batch. |
| Decyanation (Loss of CN group) | Side reaction, more common at high temperatures with certain catalysts. | Lower the reaction temperature. Screen different catalysts. |
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google Cloud.
- Truffert, J.-C., et al. (2010). Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism. Journal of the American Chemical Society.
- Savati, A., et al. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate.
- Hydrogenation of aromatic nitriles with Raney nickel in the presence of strong acids. (n.d.). R Discovery.
- Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. (2022, March 1). RSC Publishing.
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- Hydrogenation SOP. (n.d.). University of Rochester.
- Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (n.d.). Google Patents.
- Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.
- Nitrile Reduction. (n.d.). WordPress.
- Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (n.d.). ChemRxiv.
- Production of aminomethylpyridine. (n.d.). Google Patents.
- Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. (2020, September 22). Patsnap Eureka.
- Catalytic Reduction of Nitriles. (n.d.). Science of Synthesis.
- Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Chem-Station.
- Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). PubMed.
- A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. (2025, August 6). ResearchGate.
- Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (n.d.). Catalysis Science & Technology (RSC Publishing).
- Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (n.d.). PMC.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. (2026, January 29). ResearchGate.
- Direct Catalytic Deaminative Cyanation of Aliphatic Primary Amines. (2025, October 20). ChemRxiv.
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Guide to the Hydrolysis of 5-cyano-N,N-dimethylpyridine-2-carboxamide: Conditions and Protocols for Acid Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the hydrolysis of 5-cyano-N,N-dimethylpyridine-2-carboxamide, a key intermediate in pharmaceutical and materials science. The presence of two distinct hydrolyzable functional groups—a nitrile and a sterically hindered tertiary amide—presents a unique chemical challenge. This document explores the mechanistic principles behind acidic and basic hydrolysis and outlines strategic pathways for achieving either complete hydrolysis to the dicarboxylic acid or selective hydrolysis of the nitrile group. The protocols are designed to be robust and self-validating, supported by mechanistic explanations, troubleshooting guides, and comparative data to aid researchers in achieving their desired synthetic outcomes.
Introduction: The Synthetic Challenge and Strategic Pathways
5-cyano-N,N-dimethylpyridine-2-carboxamide is a valuable building block, but its utility is often realized through its conversion to corresponding carboxylic acid derivatives. The core synthetic challenge lies in the differential reactivity of its two functional groups. The nitrile group (-CN) and the N,N-dimethylcarboxamide group (-CON(CH₃)₂) both undergo hydrolysis to a carboxylic acid, but under vastly different conditions. Tertiary amides are notoriously resistant to cleavage due to steric hindrance and the stability of the amide bond, generally requiring more forceful conditions than nitrile hydrolysis.[1]
This dichotomy allows for two primary strategic approaches:
-
Exhaustive Hydrolysis: Employing harsh reaction conditions (e.g., concentrated acid or base at high temperatures) to simultaneously hydrolyze both the nitrile and the tertiary amide, yielding 5-carboxypyridine-2-carboxylic acid.
-
Selective Hydrolysis: Utilizing milder, more controlled conditions to preferentially target the more labile nitrile group, aiming for the synthesis of 2-(N,N-dimethylcarbamoyl)pyridine-5-carboxylic acid while leaving the tertiary amide intact.
The choice of strategy is dictated by the desired final product. This guide provides detailed protocols for both approaches, explaining the chemical causality behind each experimental step.
Figure 1: Strategic pathways for the hydrolysis of the starting material.
Mechanistic Principles of Hydrolysis
A foundational understanding of the reaction mechanisms is critical for successful protocol implementation and troubleshooting.
Nitrile Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a two-stage process that first yields an amide intermediate.[2][3]
-
Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[4] A water molecule then acts as a nucleophile, attacking this carbon. Subsequent proton transfers lead to an imidic acid, which tautomerizes to the more stable amide.[3][5] This intermediate amide then undergoes further acid-catalyzed hydrolysis to the carboxylic acid and an ammonium salt.[2]
-
Base-Catalyzed Mechanism: The hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[3] Protonation of the resulting intermediate by water forms an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed under basic conditions to yield a carboxylate salt and ammonia.[2][6] An acidic workup is required to obtain the free carboxylic acid.[6]
Tertiary Amide Hydrolysis
The hydrolysis of amides is a well-studied transformation, but tertiary amides present a higher energy barrier compared to their primary and secondary counterparts.[1][7]
-
Acid-Catalyzed Mechanism: The carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. The resulting tetrahedral intermediate collapses, expelling a dimethylamine molecule, which is subsequently protonated to form a dimethylammonium salt.
-
Base-Catalyzed Mechanism: This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The expulsion of the dimethylamide anion is the rate-limiting step and is generally unfavorable, necessitating high temperatures to drive the reaction forward.
Given these mechanisms, exhaustive hydrolysis requires conditions potent enough to overcome the high activation energy of the tertiary amide cleavage.
Experimental Protocols
Safety Precaution: These protocols involve strong acids and bases and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid/base resistant gloves.
Protocol A: Exhaustive Acid-Catalyzed Hydrolysis
This protocol is designed to convert both functional groups to carboxylic acids, yielding 5-carboxypyridine-2-carboxylic acid.
-
Principle: Concentrated sulfuric acid serves as both the catalyst and the aqueous medium, while high temperatures provide the necessary energy to hydrolyze the highly stable tertiary amide.
Materials:
-
5-cyano-N,N-dimethylpyridine-2-carboxamide
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water
-
Sodium Hydroxide (NaOH), 10 M solution
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
pH paper or meter
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-cyano-N,N-dimethylpyridine-2-carboxamide (e.g., 5.0 g).
-
Carefully add 25 mL of concentrated sulfuric acid to the flask while stirring. The addition is exothermic.
-
Attach a reflux condenser and heat the mixture to 120-140 °C using a heating mantle.
-
Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by periodically taking a small aliquot, quenching it carefully in water, and analyzing by LC-MS or TLC. The reaction is complete when the starting material is no longer observed.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it over a stirred beaker of crushed ice (approx. 200 g).
-
Place the beaker in an ice bath and slowly neutralize the solution by adding 10 M NaOH. The product, being zwitterionic, will precipitate at its isoelectric point (typically pH 3-4). Monitor the pH closely.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5-carboxypyridine-2-carboxylic acid.
Protocol B: Exhaustive Base-Catalyzed Hydrolysis
This protocol offers an alternative to strong acid, which may be preferable for substrates with acid-sensitive groups.
-
Principle: A high concentration of sodium hydroxide in an aqueous/alcoholic co-solvent system at reflux provides the strongly nucleophilic environment and thermal energy required for complete hydrolysis.[6][8]
Materials:
-
5-cyano-N,N-dimethylpyridine-2-carboxamide
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol or Ethylene Glycol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve NaOH (e.g., 10.0 g) in a mixture of water (20 mL) and ethanol (20 mL).
-
Add 5-cyano-N,N-dimethylpyridine-2-carboxamide (e.g., 5.0 g) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 90-100 °C for ethanol) with vigorous stirring.
-
Maintain at reflux for 24-48 hours. Monitor the reaction for the disappearance of starting material. Ammonia gas will be evolved.
-
Cool the reaction mixture to room temperature. If using ethanol, remove it under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.
-
Slowly add concentrated HCl to the stirred solution to adjust the pH to 3-4. The product will precipitate.
-
Age the slurry in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Data Summary and Comparison
| Parameter | Protocol A: Acid-Catalyzed | Protocol B: Base-Catalyzed |
| Target Product | 5-Carboxypyridine-2-carboxylic Acid | 5-Carboxypyridine-2-carboxylic Acid |
| Primary Reagent | Concentrated H₂SO₄ | Concentrated NaOH |
| Temperature | 120-140 °C | Reflux (~90-120 °C) |
| Typical Duration | 12-24 hours | 24-48 hours |
| Workup Principle | Neutralization to isoelectric point | Acidification to isoelectric point |
| Key Advantage | Often faster; homogeneous reaction | Avoids strongly acidic conditions |
| Key Challenge | Handling concentrated acid; potential for charring | Longer reaction times; heterogeneous mixture |
General Experimental Workflow and Troubleshooting
The successful execution of these protocols relies on a systematic workflow from setup to analysis.
Figure 2: General experimental workflow for hydrolysis protocols.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Reagent concentration too low. | 1. Extend reaction time and/or increase temperature. 2. Ensure stoichiometry of acid/base is sufficient. |
| Low Yield | 1. Product is partially soluble in the filtrate. 2. Overly harsh conditions causing decomposition (e.g., decarboxylation). 3. Inaccurate pH adjustment during precipitation. | 1. Cool the slurry thoroughly before filtration; wash with minimal cold solvent. 2. Lower the reaction temperature and monitor closely. 3. Use a calibrated pH meter for precise adjustment to the isoelectric point. |
| Product Contamination | 1. Incomplete hydrolysis leading to mixed products. 2. Salts remaining from workup. | 1. Ensure reaction goes to completion; consider recrystallization for purification. 2. Wash the filtered product thoroughly with cold deionized water. |
References
- Nitrile to Acid - Common Conditions. (n.d.).
- Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021, September 25). Chemistry Steps.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
- Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkat USA.
- Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry.
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.).
- Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives.
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- 1. arkat-usa.org [arkat-usa.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the N-Methylation of 5-Cyanopyridine-2-Carboxamide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the reaction conditions and protocols for the N-methylation of 5-cyanopyridine-2-carboxamide, a critical transformation in the synthesis of various biologically active molecules. This document provides an in-depth analysis of the reaction mechanism, a comparative summary of potential reaction conditions, a detailed, field-proven experimental protocol, and essential safety and handling information for the reagents involved. The causality behind experimental choices is explained to ensure both scientific integrity and successful replication.
Introduction: The Significance of N-Methylated Pyridine Carboxamides
N-methylated pyridine carboxamides are prevalent structural motifs in a wide range of pharmaceuticals and agrochemicals. The introduction of a methyl group to the amide nitrogen can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substrate, 5-cyanopyridine-2-carboxamide, is a valuable building block, and its N-methylation provides access to a library of compounds with potential therapeutic applications. This guide offers a detailed exploration of the chemical principles and practical execution of this important synthetic step.
Reaction Mechanism and Rationale
The N-methylation of a primary amide, such as 5-cyanopyridine-2-carboxamide, proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. The reaction is contingent on the deprotonation of the amide nitrogen to form a more nucleophilic amidate anion.
Key Mechanistic Steps:
-
Deprotonation: A suitable base abstracts the acidic proton from the amide nitrogen, generating an amidate anion. The choice of base is critical; it must be strong enough to deprotonate the amide (pKa ≈ 17) but not so strong as to cause unwanted side reactions.
-
Nucleophilic Attack: The resulting amidate anion acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent.
-
Displacement: The leaving group on the methylating agent is displaced, forming the N-methylated product and a salt byproduct.
The electron-withdrawing nature of both the pyridine ring and the cyano group at the 5-position increases the acidity of the amide proton, facilitating its removal.
Caption: Figure 1. Reaction pathway for N-methylation.
Comparative Analysis of Reaction Conditions
Several combinations of methylating agents, bases, and solvents can be employed for the N-methylation of amides. The optimal choice depends on factors such as substrate reactivity, desired yield, scalability, and safety considerations.
| Methylating Agent | Base | Solvent | Temperature | Advantages | Disadvantages |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | DMF, THF | 0 °C to RT | High reactivity, good yields. | Highly toxic, requires anhydrous conditions. |
| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | DMF, Acetone | RT to 70 °C | Milder base, easier handling.[1] | Slower reaction times, may require heating.[1] |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydride (NaH) | DMF, THF | 0 °C to RT | Highly reactive, cost-effective. | Extremely toxic and carcinogenic.[2] |
| Phenyl Trimethylammonium Iodide | Cesium Carbonate (Cs₂CO₃) | Toluene | 120 °C | Monoselective, safe, and easy to handle.[3] | Requires higher temperatures.[3] |
Detailed Experimental Protocol
This protocol provides a robust method for the N-methylation of 5-cyanopyridine-2-carboxamide using methyl iodide and sodium hydride, a widely applicable and effective combination for this transformation.
4.1. Reagents and Materials
-
5-Cyanopyridine-2-carboxamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Caption: Figure 2. Step-by-step experimental workflow.
4.2. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-cyanopyridine-2-carboxamide (1.0 eq). Dissolve the starting material in anhydrous DMF (approximately 0.1-0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed. Stir the reaction mixture at 0 °C for 30 minutes to ensure complete formation of the amidate anion.
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.5 eq) dropwise via syringe.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-5-cyanopyridine-2-carboxamide.
Safety and Handling Precautions
5.1. Methylating Agents
-
Methyl Iodide (CH₃I): Methyl iodide is a toxic, volatile, and potential carcinogen.[4] It should always be handled in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4] In case of skin contact, wash the affected area immediately with soap and water.[4]
-
Dimethyl Sulfate ((CH₃)₂SO₄): Dimethyl sulfate is extremely toxic, corrosive, and a known carcinogen.[2] It can cause severe burns on contact and has delayed toxic effects.[2] All manipulations must be carried out in a fume hood with appropriate PPE.[2]
5.2. Sodium Hydride (NaH)
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH under an inert atmosphere (nitrogen or argon). Use a non-halogenated solvent to rinse any equipment that has come into contact with NaH.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient base or reaction time. | Add additional base or prolong the reaction time. Ensure anhydrous conditions. |
| Low Yield | Incomplete deprotonation; side reactions. | Ensure the use of a sufficiently strong base and anhydrous solvent. Maintain low temperature during addition of reagents. |
| Formation of Byproducts | Over-methylation (if a secondary amide is the starting material); reaction with other functional groups. | Use a milder methylating agent or carefully control the stoichiometry. |
Conclusion
The N-methylation of 5-cyanopyridine-2-carboxamide is a valuable synthetic transformation that can be achieved in high yield using standard laboratory techniques. Careful consideration of the choice of reagents and adherence to safety protocols are paramount for the successful and safe execution of this reaction. The detailed protocol provided herein serves as a reliable guide for researchers in the fields of medicinal chemistry and drug development.
References
-
Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules. 2012 May 25;17(6):6317-30. Available from: [Link]
-
Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. 2012 May 25. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. 2021 Feb 21. Available from: [Link]
-
Nicotinamide N-Methyltransferase in Acquisition of Stem Cell Properties and Therapy Resistance in Cancer. MDPI. 2021 May 26. Available from: [Link]
-
N-Alkylation of Anilines, Carboxamides and Several Nitrogen Heterocycles Using CsF—Celite/Alkyl Halides/CH3CN Combination. ResearchGate. 2025 Sep 2. Available from: [Link]
-
Nicotinamide (NA) catabolism through N-methylation and N-oxidation. ResearchGate. Available from: [Link]
-
The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. SciSpace. Available from: [Link]
-
Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PMC. 2018 May 1. Available from: [Link]
-
Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. MDPI. Available from: [Link]
-
Synthesis of picolinamide amide derivatives. Reagents and conditions:... ResearchGate. Available from: [Link]
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. Available from: [Link]
-
N-Heterocyclic Carbene-Catalyzed Decarboxylative Alkylation of Aldehydes. Organic Chemistry Portal. Available from: [Link]
-
N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. ResearchGate. 2025 Aug 5. Available from: [Link]
-
The Biochemical Pathways of Nicotinamide-Derived Pyridones. PMC. Available from: [Link]
-
Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. PMC. Available from: [Link]
-
Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PMC. Available from: [Link]
-
Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. 2025 Oct 10. Available from: [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. 2022 Oct 3. Available from: [Link]
-
Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews (RSC Publishing). 2021 Mar 10. Available from: [Link]
-
Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. PMC. Available from: [Link]
-
Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR. 2025 May 23. Available from: [Link]
-
A rapid method of N-alkylation of amines. Journal of the Chemical Society C. Available from: [Link]
- Production of nicotinamide and isonicotinamide. Google Patents.
-
Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. 2025 Aug 13. Available from: [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. 2022 Oct 3. Available from: [Link]
-
Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). PMC. Available from: [Link]
-
Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. PMC. Available from: [Link]
- Methylation of pyridines. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
Application Note: Strategic Integration of 5-Cyano-N,N-dimethylpyridine-2-carboxamide in Ligand Design
Executive Summary
The pyridine-2-carboxamide (picolinamide) motif is a "privileged structure" in both medicinal chemistry and transition metal catalysis. This guide focuses on a specific derivative: 5-cyano-N,N-dimethylpyridine-2-carboxamide (5-CN-DMP) .
In ligand design, this molecule serves two distinct but related high-value functions:
-
In Medicinal Chemistry (Drug Ligands): It acts as a tunable pharmacophore. The 5-cyano group functions as a metabolic blocker and a weak hydrogen-bond acceptor, while the N,N-dimethyl amide modulates lipophilicity and locks the conformation via steric repulsion.
-
In Coordination Chemistry (Metal Ligands): It serves as an electron-deficient bidentate (
-donor) ligand. The electron-withdrawing cyano group ( ) at the C5 position significantly reduces the -donating ability of the pyridine nitrogen, thereby increasing the Lewis acidity of the coordinated metal center. This is critical for accelerating reductive elimination steps in Pd- and Cu-catalyzed cross-coupling reactions.
Part 1: Design Rationale & Electronic Properties
Effective ligand design requires understanding the "Why" before the "How." The 5-CN-DMP scaffold offers specific electronic perturbations compared to the unsubstituted picolinamide.
Electronic Tuning (Hammett Parameters)
The introduction of a cyano group at the 5-position (meta to the pyridine nitrogen, para to the amide) exerts a strong electron-withdrawing effect.
| Substituent (Pos 5) | Effect on Pyridine N (Basic/Donor) | Effect on Metal Center (If Coordinated) | |
| -H (Unsubstituted) | 0.00 | Moderate Basicity ( | Standard Reactivity |
| -CH | -0.17 | Increased Basicity (Better | Stabilizes High Oxidation States |
| -CN (Target) | +0.66 | Decreased Basicity (Weaker | Promotes Reductive Elimination |
Steric Locking via N,N-Dimethylation
Unlike secondary amides (-CONHR), the N,N-dimethyl tertiary amide lacks a hydrogen bond donor. This prevents the formation of internal H-bonds, forcing the amide group to rotate out of planarity or adopt specific twisted conformations depending on the metal or protein pocket it binds to. This "steric lock" is crucial for:
-
Selectivity: Preventing promiscuous binding in protein pockets.
-
Solubility: Significantly improving solubility in organic solvents (DCM, THF) compared to primary amides.
Part 2: Experimental Protocols
Protocol A: Synthesis of the 5-CN-DMP Scaffold
Use this protocol if the ligand is not commercially available or if isotopic labeling is required.
Objective: Synthesize 5-cyano-N,N-dimethylpyridine-2-carboxamide from 5-bromo-N,N-dimethylpyridine-2-carboxamide via Pd-catalyzed cyanation.
Reagents:
-
Precursor: 5-bromo-N,N-dimethylpyridine-2-carboxamide (1.0 eq)
-
Cyanating Agent: Zinc Cyanide (
) (0.6 eq) -
Catalyst:
(2 mol%) -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Setup: In a glovebox or under a stream of Argon, charge a dried Schlenk tube with the 5-bromo precursor (1.0 mmol),
(0.6 mmol), (18 mg), and dppf (22 mg). -
Solvation: Add anhydrous DMF (5 mL). Seal the tube with a septum.
-
Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (Critical for Pd(0) stability).
-
Reaction: Heat the mixture to 120°C for 12 hours. The solution should turn from dark red to orange/brown.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with 1M Ammonium Hydroxide (
) to quench zinc salts (Caution: HCN potential—perform in fume hood). -
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient 80:20 to 50:50). -
Validation: Confirm structure via
-NMR. The diagnostic shift of the C6-proton (adjacent to N) will move downfield due to the CN group.
Protocol B: Application in Ligand-Directed C-H Activation
Use this protocol to utilize 5-CN-DMP as a directing group/ligand for Palladium-catalyzed C-H functionalization.
Rationale: The 5-CN group makes the pyridine electron-deficient. When this ligand binds to Pd(II), it makes the Pd center more electrophilic, facilitating the C-H activation step of difficult substrates.
Workflow Diagram (DOT):
Figure 1: Catalytic cycle illustrating the role of the electron-deficient 5-CN-DMP ligand in accelerating C-H activation.[1][2][3][4][5][6]
Experimental Procedure:
-
Catalyst Formation: Mix
(5 mol%) and 5-CN-DMP (10 mol%) in Toluene. Stir for 30 mins at RT to pre-form the complex. -
Substrate Addition: Add the Arene substrate (1.0 eq) and Coupling Partner (e.g., Boronic acid or Olefin).
-
Oxidant/Base: Add
(2.0 eq) if oxidative coupling, or if cross-coupling. -
Reaction: Heat to 100°C for 18 hours in a sealed vial.
-
Analysis: Filter through Celite. Analyze conversion via GC-MS.
-
Control: Run a parallel reaction with unsubstituted N,N-dimethylpicolinamide. The 5-CN variant should show higher yields for electron-rich substrates due to better electrophilicity matching.
-
Protocol C: MedChem Fragment Screening (Kinase/Protease)
Use this protocol to evaluate 5-CN-DMP as a "warhead" or binding fragment in drug discovery.
Context: The 5-cyano group is often used to target cysteine residues (reversible covalent) or to fill small hydrophobic pockets while providing a dipole interaction.
Workflow Diagram (DOT):
Figure 2: Fragment-based drug design workflow utilizing the 5-CN-DMP scaffold.
Protocol:
-
Library Generation: Synthesize a library of 10 analogues where the "N,N-dimethyl" group is varied (to diethyl, morpholine, etc.) while keeping the 5-CN fixed, and vice-versa.
-
Assay (Example - Protease Inhibition):
-
Incubate Enzyme (e.g., Factor Xa, 10 nM) with the 5-CN-DMP derivative (varying concentrations: 1 nM - 10
M) in assay buffer (50 mM Tris, pH 7.4). -
Add chromogenic substrate.
-
Measure absorbance at 405 nm over 30 minutes.
-
Data Analysis: Calculate
. A lower for the 5-CN variant compared to the 5-H variant indicates a specific interaction (likely H-bonding or dipole) of the nitrile group within the S1/S4 pocket.
-
References
-
Sigma-Aldrich. Product Specification: 5-cyano-N,N-dimethylpyridine-2-carboxamide (CAS 1343225-44-4). (Search CAS: 1343225-44-4)
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 117754267, 5-cyano-N,3-dimethylpyridine-2-carboxamide.
-
ACS Medicinal Chemistry Letters (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile.[7][8] (Demonstrates the utility of picolinamide SAR).
-
BenchChem. Applications of Picolinonitrile Compounds in Drug Discovery. (General reference for picolinonitrile scaffolds)
-
MDPI (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors. (Analogous scaffold application).
Sources
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- 2. WO2005110992A1 - Amido compounds and their use as pharmaceuticals - Google Patents [patents.google.com]
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- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 6. US11498926B2 - Tricyclic heterocycles as BET protein inhibitors - Google Patents [patents.google.com]
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- 8. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 5-cyano-N,N-dimethylpyridine-2-carboxamide
Introduction
5-cyano-N,N-dimethylpyridine-2-carboxamide is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of pharmacologically active compounds. The pyridine scaffold is a cornerstone in modern drug discovery, and the introduction of a cyano group provides a valuable handle for further chemical transformations.[1] Traditional methods for the synthesis of such compounds often involve lengthy reaction times, high temperatures, and the use of hazardous reagents, leading to significant environmental and economic costs.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technology that dramatically accelerates chemical reactions, often leading to higher yields and purer products.[2][3] This technique utilizes the ability of polar molecules to efficiently absorb microwave energy, resulting in rapid and uniform heating of the reaction mixture.[4] This application note provides a detailed protocol for the rapid and efficient synthesis of 5-cyano-N,N-dimethylpyridine-2-carboxamide from its corresponding bromo-precursor using a dedicated microwave reactor. The described method offers significant advantages over conventional heating, including a drastic reduction in reaction time from hours to minutes, improved yield, and a cleaner reaction profile.[5][6]
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation in this synthesis offers several key benefits:
-
Reaction Rate Acceleration: Microwave heating can dramatically reduce reaction times, often from hours to mere minutes.[5][6]
-
Increased Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer byproducts, resulting in higher isolated yields of the desired product.[3]
-
Energy Efficiency: Microwaves directly heat the reactants and solvent, not the vessel, leading to significant energy savings compared to conventional heating methods.
-
Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility of experimental results.
Reaction Scheme
The synthesis of 5-cyano-N,N-dimethylpyridine-2-carboxamide is achieved through a palladium-catalyzed cyanation of 5-bromo-N,N-dimethylpyridine-2-carboxamide using zinc cyanide as the cyanide source.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cem.de [cem.de]
- 6. Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][1,4]thiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-cyano-N,N-dimethylpyridine-2-carboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-cyano-N,N-dimethylpyridine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. We provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and explanations of the underlying chemical principles to help you optimize your reaction yields and purity.
The synthesis of 5-cyano-N,N-dimethylpyridine-2-carboxamide typically involves two key transformations: the formation of a tertiary amide at the 2-position and the introduction of a cyano group at the 5-position of the pyridine ring. The sequence of these steps defines the primary synthetic routes.
Overall Synthetic Strategy
Two principal retrosynthetic pathways are commonly considered. The choice of route often depends on the availability and cost of starting materials, as well as the specific challenges encountered in your laboratory.
Technical Support Center: Purification of 5-cyano-N,N-dimethylpyridine-2-carboxamide
Case ID: PUR-PYR-CN-005 Subject: Method Development & Troubleshooting for Column Chromatography Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Analysis
Welcome to the technical support guide for isolating 5-cyano-N,N-dimethylpyridine-2-carboxamide . This guide treats the purification not just as a cleanup step, but as a critical process engineering task.
Molecule Profile
-
Structure: Pyridine core with an electron-withdrawing nitrile group (C5) and a dimethylcarboxamide group (C2).
-
Calculated LogP: ~0.5 (Moderately Polar).
-
Key Challenge: The pyridine nitrogen, though its basicity is attenuated by the electron-withdrawing substituents, can still interact with acidic silanols on silica gel, leading to peak tailing.
-
Solubility: Good in chlorinated solvents (DCM, Chloroform) and alcohols; moderate to poor in non-polar hydrocarbons (Hexane, Heptane).
Method Development: The "Pre-Run" Phase
Before packing any column, you must validate your mobile phase. Do not skip these diagnostic steps.
Step 1: Solvent System Selection (TLC Screening)
Given the LogP of 0.5, this molecule sits at the boundary of normal phase solvent systems.
| Solvent System | Recommended Ratio | Target Rf | Notes |
| DCM / MeOH | 98:2 to 90:10 | 0.25 – 0.35 | Primary Recommendation. Provides high solubility and disrupts hydrogen bonding. |
| Hexane / EtOAc | 50:50 to 0:100 | 0.20 – 0.30 | Viable if the compound is less polar than predicted. Safer/greener, but may cause streaking. |
| DCM / Acetone | 90:10 to 80:20 | 0.30 – 0.40 | Alternative if MeOH interferes with UV or causes transesterification (rare here). |
Step 2: The "Amine Test" (Crucial for Pyridines)
Spot your compound on a TLC plate.[1] Elute with pure EtOAc or 5% MeOH/DCM.
-
Observation: Does the spot look like a comet (streaking)?
-
Diagnosis: If yes, the pyridine nitrogen is interacting with silica silanols.[2]
-
Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase. This "caps" the silanols, sharpening the peak.
Standard Operating Procedure (SOP)
Workflow Diagram
Caption: Logical workflow for the purification of pyridine carboxamides, emphasizing the decision point for mobile phase modifiers.
Detailed Protocol
-
Sample Loading:
-
Technique: Dry loading is superior for polar compounds. Dissolve crude in minimal DCM, add silica (1:2 ratio by weight), and evaporate to a free-flowing powder.
-
Why? Liquid loading with polar solvents (like DCM) can wash the compound down the column before the gradient starts, broadening the band.
-
-
Column Sizing:
-
Loading Ratio: 1:20 to 1:50 (Sample : Silica) depending on impurity profile.
-
Example: For 1g of crude, use a 25g or 40g cartridge.
-
-
Gradient Elution (DCM/MeOH System):
-
CV 0-3: 100% DCM (Elutes non-polar impurities).
-
CV 3-10: 0% → 5% MeOH (Product usually elutes here).
-
CV 10-15: 5% → 10% MeOH (Flushes highly polar byproducts).
-
Troubleshooting Guide
Issue 1: "My compound is co-eluting with a byproduct."
Diagnosis: The byproduct is likely the coupling reagent urea (if using EDC/DCC) or unreacted acid.
-
Solution A (Chemical Wash): Before the column, dissolve crude in EtOAc and wash with sat. NaHCO₃ (removes acid) and 1M HCl (removes unreacted amine). Note: The product is a weak base; 1M HCl might extract it. Test a small aliquot first. If it extracts, use pH 4-5 buffer instead.
-
Solution B (Stationary Phase): Switch to Amino-functionalized silica (NH2-silica) . The basic surface repels the basic pyridine (improving shape) and retains acidic impurities strongly.
Issue 2: "The peak is tailing badly (Shark Fin shape)."
Diagnosis: Secondary interaction with silanols. Mechanism:
Caption: Mechanism of peak tailing suppression. The modifier (TEA) blocks active silanol sites, allowing the pyridine analyte to elute symmetrically.
-
Fix: Add 1% Triethylamine (TEA) to the DCM component of your mobile phase.
Issue 3: "I have low recovery."
Diagnosis:
-
Irreversible Adsorption: The compound is sticking to the silica.
-
Fix: Flush the column with 10% MeOH/DCM + 1% NH₄OH at the end.
-
-
Volatility: The compound (MW 175) is small.
-
Fix: Do not use high vacuum (< 10 mbar) for prolonged periods or heating > 40°C during rotary evaporation.
-
Frequently Asked Questions (FAQs)
Q: Can I use Reverse Phase (C18) for this separation? A: Yes, and it is often cleaner.
-
Conditions: Water/Acetonitrile gradient with 0.1% Formic Acid or 10mM Ammonium Bicarbonate .
-
Benefit: The nitrile and amide groups interact well with the aqueous phase, often providing better separation from lipophilic impurities than normal phase silica.
Q: Is the cyano group stable on silica? A: Generally, yes. Nitriles are robust. However, avoid extremely acidic mobile phases (e.g., >5% acetic acid) for prolonged periods, although hydrolysis usually requires heating.
Q: How do I detect it? UV is noisy. A: This molecule has a pyridine ring and a conjugated amide/nitrile system. It should absorb strongly at 254 nm . If your baseline is noisy at 254 nm, check if you are using EtOAc (absorbs at 256 nm). Switch to DCM/MeOH or monitor at 280 nm .
References
-
BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (Accessed 2026).[3] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 117754267: 5-cyano-N,3-dimethylpyridine-2-carboxamide. (Accessed 2026).[3] Link
-
Sigma-Aldrich. Product Specification: 5-cyano-N,N-dimethylpyridine-2-carboxamide. (Accessed 2026).[3] Link
- Teledyne ISCO.Flash Chromatography Guide: Purifying Basic Compounds.
Sources
Technical Support Center: Recrystallization of 5-cyano-N,N-dimethylpyridine-2-carboxamide
Welcome to the technical support center for the purification of 5-cyano-N,N-dimethylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity of your target molecule.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The principle lies in the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[1][3] Upon slow cooling, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the solvent (mother liquor).[1]
For 5-cyano-N,N-dimethylpyridine-2-carboxamide, which has a reported melting point of 105-107°C, selecting a solvent with a boiling point below this temperature is crucial to prevent the compound from "oiling out" – separating as a liquid instead of forming crystals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for 5-cyano-N,N-dimethylpyridine-2-carboxamide?
A1: An ideal solvent should:
-
Dissolve the compound sparingly or be insoluble at room temperature but show high solubility at its boiling point. This temperature-dependent solubility is the cornerstone of recrystallization.[1][3]
-
Have a boiling point lower than the melting point of the compound (105-107°C). This helps to prevent the compound from melting in the hot solvent, a phenomenon known as "oiling out".
-
Not react with the compound. The solvent should be chemically inert towards your product.[1]
-
Dissolve impurities well at all temperatures or not at all. This ensures that impurities either remain in the mother liquor or can be removed by hot filtration.[1][4]
-
Be volatile enough to be easily removed from the purified crystals. Solvents with low boiling points are generally easier to evaporate.[1]
-
Be non-toxic, inexpensive, and non-flammable for safe and practical laboratory use. [5]
Q2: I don't have solubility data for 5-cyano-N,N-dimethylpyridine-2-carboxamide in various solvents. How do I choose a starting solvent?
A2: A systematic solvent screening is the most effective approach. This involves testing the solubility of a small amount of your compound in a range of common laboratory solvents with varying polarities. A detailed protocol for this is provided in the "Experimental Protocols" section below. Based on the structure of 5-cyano-N,N-dimethylpyridine-2-carboxamide (a polar aromatic amide), moderately polar solvents are a good starting point.
Q3: Can I use a mixed solvent system for recrystallization?
A3: Yes, a mixed solvent system (also known as a solvent-antisolvent system) can be very effective if a suitable single solvent cannot be found. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The mixture is then heated to redissolve the compound, and upon slow cooling, crystals should form. The two solvents must be miscible with each other.
Q4: My purified compound still shows a broad melting point range. What could be the issue?
A4: A broad melting point range is indicative of impurities. This could be due to several factors:
-
Incomplete removal of impurities: The chosen solvent may not have been optimal for separating the compound from its specific impurities.
-
Solvent inclusion: The crystals may have trapped solvent molecules within the lattice. Ensure the crystals are thoroughly dried under vacuum.
-
Rapid crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[6] Slow, undisturbed cooling is essential for the formation of pure crystals.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of 5-cyano-N,N-dimethylpyridine-2-carboxamide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution has become supersaturated. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[6] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The concentration of the solute is too high. 3. The presence of significant impurities is depressing the melting point. | 1. Choose a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add more solvent, and cool slowly. 3. Consider a preliminary purification step, such as column chromatography, to remove a larger portion of the impurities. |
| The recrystallized product is colored. | The impurities causing the color are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your product. |
| Low recovery of the purified compound. | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the compound. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 3. Preheat the filtration apparatus (funnel and filter paper) with hot solvent to prevent the product from crystallizing in the funnel. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
Experimental Protocols
Systematic Solvent Screening
This protocol will help you identify a suitable recrystallization solvent for 5-cyano-N,N-dimethylpyridine-2-carboxamide.
Materials:
-
5-cyano-N,N-dimethylpyridine-2-carboxamide (crude product)
-
A selection of test solvents (see table below)
-
Small test tubes
-
Stirring rod
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
Add 0.5 mL of a different solvent to each test tube at room temperature.
-
Agitate the mixtures and observe the solubility. Note whether the compound is soluble, partially soluble, or insoluble.
-
For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tubes gently in a hot water bath or on a hot plate.
-
Observe the solubility at the elevated temperature. A good candidate solvent will completely dissolve the compound at or near its boiling point.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.
General Recrystallization Protocol
Once a suitable solvent has been identified, proceed with the following general protocol.
Procedure:
-
Dissolution: Place the crude 5-cyano-N,N-dimethylpyridine-2-carboxamide in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[7]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly. This can be done by air drying or in a desiccator under vacuum.
Data Presentation
Table of Common Recrystallization Solvents
The following table provides properties of common laboratory solvents that can be used in the solvent screening process.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar compounds, but can be difficult to dry completely. |
| Ethanol | 78 | 24.5 | A good general-purpose solvent for moderately polar compounds. |
| Methanol | 65 | 32.7 | Similar to ethanol but with a lower boiling point. |
| Isopropanol | 82 | 19.9 | A good alternative to ethanol. |
| Acetone | 56 | 20.7 | A polar aprotic solvent with a low boiling point. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, good for a wide range of compounds. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent. Caution: Boiling point is close to the melting point of the target compound. |
| Hexane | 69 | 1.9 | A non-polar solvent, good for non-polar compounds. |
Note: The selection of a suitable solvent is highly dependent on the specific impurities present in your crude product.
Conclusion
This technical support guide provides a comprehensive framework for the successful recrystallization of 5-cyano-N,N-dimethylpyridine-2-carboxamide. By understanding the principles of recrystallization, systematically selecting a solvent, and being prepared to troubleshoot common issues, researchers can achieve high purity of this valuable compound.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Wade, L. G. (2017). Organic Chemistry. Pearson.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. personal.tcu.edu [personal.tcu.edu]
Removing unreacted dimethylamine from 5-cyano-N,N-dimethylpyridine-2-carboxamide
Technical Support Center: Purification of 5-Cyano-N,N-dimethylpyridine-2-carboxamide
Subject: Removal of Unreacted Dimethylamine (DMA) from Reaction Mixtures Ticket ID: PUR-5CN-DMA-001 Status: Active Guide
Executive Summary
You are encountering persistent dimethylamine (DMA) residues in your synthesis of 5-cyano-N,N-dimethylpyridine-2-carboxamide. This is a common challenge due to DMA's high solubility in organic solvents and its tendency to form hydrochloride salts that resist evaporation.
This guide provides three targeted protocols based on the physical state of your impurity (Free Base vs. Hydrochloride Salt) and the specific pKa properties of your pyridine product.
Module 1: The Volatility Protocol (Evaporation)
Use this if your crude mixture smells strongly of fish/amine (indicating Free Base DMA).
The Issue: DMA has a boiling point of ~7°C, yet it persists after rotary evaporation. The Cause: While volatile, DMA forms strong hydrogen bonds with amide products and solvents like DMF or alcohols, raising its effective vapor pressure.
Troubleshooting Protocol:
-
Do not just lower the pressure. Lowering pressure often freezes the solvent trap before the amine is removed.
-
The Azeotrope Method:
-
Dissolve your crude residue in Toluene or Dichloromethane (DCM) .
-
Evaporate to dryness. Repeat 2–3 times.
-
Mechanism:[1] Toluene forms azeotropes that disrupt the DMA-Product hydrogen bonding network, carrying the amine into the trap.
-
Module 2: The Phase-Switch Protocol (Liquid-Liquid Extraction)
Use this as the Gold Standard for >99% removal.
The Science (pKa Logic): This separation relies on the massive pKa difference between your impurity and your product.
-
Impurity (DMA): pKa ~10.7 (Highly basic).
-
Product (5-cyano-N,N-dimethylpyridine-2-carboxamide): The pyridine nitrogen is extremely electron-deficient due to the electron-withdrawing cyano group (-CN) at position 5 and the amide at position 2. Its pKa is estimated at < 2.0.
The Protocol:
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or DCM .
-
The Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid (2 x 15 mL).
-
What happens: The pH of the aqueous layer will be ~1–2.
-
DMA (pKa 10.7) will be fully protonated to Dimethylammonium chloride (DMA·HCl), which is highly water-soluble and leaves the organic layer.
-
Your Product (pKa < 2) remains unprotonated and stays in the organic layer.
-
-
Validation: Check the pH of the exiting aqueous wash. If it is > 4, the amine excess overwhelmed the acid. Wash again with fresh acid.
-
Neutralization: Wash the organic layer once with Brine/Water to remove residual acid, dry over Na₂SO₄, and concentrate.
Visualizing the Workflow:
Caption: Selective protonation workflow. The electron-deficient pyridine ring prevents product loss into the acid layer.
Module 3: Troubleshooting Stubborn Salts
Use this if you see white crystalline solids that won't evaporate.
The Issue: "I used DMA·HCl as a reagent, and now I have a white solid that dissolves in Chloroform/DCM but ruins my NMR."
The Cause: Dimethylamine Hydrochloride (DMA[2]·HCl) is surprisingly soluble in chlorinated solvents (Chloroform solubility: ~16.9 g/100g ) [1]. It will carry through a DCM extraction if you do not perform a water wash.
The Fix:
-
Switch Solvent: If possible, dissolve your product in Diethyl Ether or MTBE .
-
Filtration: DMA·HCl is chemically insoluble in ether [1].
-
The impurity will crash out as a white solid.
-
Filter the suspension.[3] The filtrate contains your pure product.
-
-
Alternative: If the product is not soluble in ether, return to Module 2 (Water wash). DMA·HCl is extremely soluble in water (3000 g/L) [4].[4] A simple water wash of your DCM layer will remove it.
FAQ: Common User Questions
Q: Will the acid wash hydrolyze my cyano (nitrile) group? A: Unlikely under these conditions. While nitriles can hydrolyze to amides/acids, this requires heating in strong acid/base. A rapid wash with cold 1M HCl or Citric Acid at room temperature is kinetically too slow to affect the nitrile or the amide bond.
Q: I see "streaking" on my TLC/Column. Is this DMA? A: Yes. Amines interact strongly with the acidic silanols on silica gel.
-
Correction: Do not add Triethylamine (TEA) to your eluent to "fix" the streak. You want to remove the DMA, not elute it.
-
Solution: Perform the Acid Wash (Module 2) before attempting chromatography. If you load DMA onto a column, it may bleed slowly into your product fractions.
Q: My product is a solid. Can I just wash it? A: Yes. The melting point of 5-cyano-N,N-dimethylpyridine-2-carboxamide is 105–107°C [2].[5]
-
If you have a solid crude, triturate (slurry) it in cold water .
-
DMA[2][6]·HCl will dissolve instantly. The product (lipophilic organic amide) will remain solid. Filter and dry.[3]
Data Summary: Solubility Profile
| Solvent | Product Solubility | DMA[2]·HCl Solubility [1,4] | Free DMA Solubility | Action |
| Water | Low/Insoluble | Very High (3000 g/L) | High | Wash Phase |
| DCM/CHCl3 | High | Moderate (~17 g/100g ) | High | Do NOT use to filter salts |
| Diethyl Ether | Moderate | Insoluble | High | Precipitation Solvent |
| Toluene | Moderate | Low | High | Azeotrope Solvent |
References
-
Chemister.ru Database. Properties of substance: dimethylamine hydrochloride. (Solubility data in Chloroform vs Ether).
-
Sigma-Aldrich. Product Specification: 5-cyano-N,N-dimethylpyridine-2-carboxamide.[5] (Melting Point and Physical Properties).[2][4][7]
-
PubChem. Compound Summary: 5-cyano-N,N-dimethylpyridine-2-carboxamide. (Structure and Computed Properties).[8][9]
-
ChemBK. Dimethylamine HCl Physical Properties. (Water solubility data).
Sources
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. What is Dimethylamine hydrochloride?_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. 5-cyano-N,N-dimethylpyridine-2-carboxamide | 1343225-44-4 [sigmaaldrich.com]
- 6. WO2010112813A1 - Process for removing dimethylamine - Google Patents [patents.google.com]
- 7. dimethylamine hydrochloride [chemister.ru]
- 8. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-cyano-N,3-dimethylpyridine-2-carboxamide | C9H9N3O | CID 117754267 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation and Dynamic NMR Analysis of 5-Cyano-N,N-dimethylpyridine-2-carboxamide
Executive Summary & Strategic Relevance
Compound: 5-cyano-N,N-dimethylpyridine-2-carboxamide
Molecular Formula: C
This guide addresses the specific analytical challenges associated with 5-cyano-N,N-dimethylpyridine-2-carboxamide , a functionalized pyridine scaffold frequently encountered in medicinal chemistry as a precursor for serine protease inhibitors or kinase modulators.[1]
The Analytical Challenge:
The primary obstacle in validating this structure is the restricted rotation of the amide bond (
This guide compares two analytical workflows:
-
Method A (Standard): Ambient Temperature NMR in CDCl
. -
Method B (Advanced): Variable Temperature (VT) NMR in DMSO-
.
Theoretical Framework & Spin System
Before interpreting spectra, the spin system must be defined. The 5-cyano substitution simplifies the pyridine coupling pattern, leaving three aromatic protons (H3, H4, H6).
Predicted Spin System (Pyridine Ring)
-
H6 (Proton
to N, ortho to CN): Most deshielded due to the inductive effect of the ring nitrogen and the adjacent cyano group.-
Multiplicity: Doublet (small meta-coupling to H4).[1]
-
-
H3 (Proton
to N, ortho to C=O): Deshielded by the carbonyl anisotropy.-
Multiplicity: Doublet (ortho-coupling to H4).[1]
-
-
H4 (Proton
to N):-
Multiplicity: Doublet of Doublets (coupling to H3 and H6).
-
The Rotameric Trap (Amide Resonance)
The
-
Result: The two
-methyl groups are magnetically non-equivalent at room temperature.[1] One is cis to the carbonyl oxygen; the other is trans.
Comparative Analysis: Experimental Workflows
Comparison Guide: Solvent & Temperature Selection
| Feature | Method A: Standard (CDCl | Method B: Dynamic (DMSO- |
| Solubility | Moderate.[1] Good for lipophilic impurities. | Excellent. Required for polar intermediates. |
| Methyl Signals | Two distinct singlets (Rotamers resolved). | One sharp singlet (Fast exchange). |
| Aromatic Region | Sharp, well-resolved couplings.[1] | Slight broadening due to viscosity/exchange. |
| Water Peak | ~1.56 ppm (Discrete). | ~3.33 ppm (Broad, interferes with aliphatic). |
| Application | Routine purity checks. | Structural confirmation & Carbon counting.[2][3] |
Detailed Spectral Interpretation (Reference Data)
4.1 Method A: Ambient Temperature (CDCl
, 400 MHz)
Note: Chemical shifts are referenced to TMS (0.00 ppm).
| Position | Multiplicity | Integral | Assignment Logic | ||
| Ar-H6 | 8.85 | d | 1H | ||
| Ar-H3 | 7.75 | d | 1H | Ortho to Carbonyl.[1] | |
| Ar-H4 | 8.15 | dd | 1H | Meta to N, coupling to H3/H6. | |
| N-Me (A) | 3.18 | s | 3H | - | Trans to Carbonyl (Sterically crowded).[1] |
| N-Me (B) | 3.05 | s | 3H | - | Cis to Carbonyl (Shielded).[1] |
Critical Observation: In CDCl
4.2 Method B: High-Temperature Coalescence (DMSO-
, 100°C / 373 K)
Rationale: Heating provides enough thermal energy to overcome the rotational barrier.[1]
| Position | Multiplicity | Integral | Assignment Logic | |
| Ar-H6 | 9.05 | d | 1H | Deshielding increases in polar solvent.[1] |
| Ar-H4 | 8.40 | dd | 1H | Shifted downfield relative to CDCl |
| Ar-H3 | 7.90 | d | 1H | Shifted downfield relative to CDCl |
| N-Me | 3.08 | s (Sharp) | 6H | Coalescence achieved. Symmetry restored. |
Experimental Protocols
Protocol 1: Sample Preparation for Rotamer Resolution[1]
-
Mass: Weigh 5-10 mg of the solid compound.
-
Solvent: Add 0.6 mL CDCl
(99.8% D) containing 0.03% TMS. -
Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (crucial if coming from amide coupling using EDC/HOBt).
-
Acquisition:
-
Pulse Angle: 30° (zg30).
-
Relaxation Delay (D1): 3.0 seconds (Methyls relax slowly; short D1 affects integration).
-
Scans (NS): 16.
-
Protocol 2: Variable Temperature (VT) Coalescence
-
Solvent: Use DMSO-
(CDCl boils at 61°C; do not use for VT > 55°C). -
Setup: Insert sample and lock at room temperature.
-
Stepwise Heating:
-
Increase Probe T to 320 K
Shim Acquire. -
Increase Probe T to 350 K
Shim Acquire. -
Increase Probe T to 373 K
Shim Acquire.
-
-
Endpoint: The two methyl peaks will broaden, merge into a flat plateau (coalescence point), and finally sharpen into a single singlet at 373 K.
Visualization of Analytical Logic
Diagram 1: Structural Verification Workflow
This flowchart guides the decision-making process based on the observed methyl signals.
Caption: Decision tree for validating the amide structure based on N-Methyl signal topology.
Diagram 2: Rotameric Equilibrium & Coalescence
Visualizing the dynamic exchange responsible for the spectral features.
Caption: Kinetic relationship between amide bond rotation and observed NMR timescales.
References
-
Rotational Barriers in N,N-Dimethylamides: Title: NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Source: Montana State University Chemistry Protocols. URL:[Link]
-
General Pyridine Shift Assignments: Title: Structure Determination from Spectra (Carboxylic Acids and Similar Benzenes). Source: YouTube / Educational Chemistry Series. URL:[Link]
-
Solvent Effects on Amide Rotamers: Title: NMR and theoretical study of the (CO)–N rotational barrier. Source: Journal of Molecular Structure (via Academia.edu). URL:[Link](Note: Generalized reference for solvent theory).
Sources
A Comparative Guide to HPLC Method Development for the Purity of 5-cyano-N,N-dimethylpyridine-2-carboxamide
This guide provides a comprehensive, in-depth comparison of experimental strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-cyano-N,N-dimethylpyridine-2-carboxamide. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to ensure scientific integrity and trustworthiness.
Introduction: The Analyte and the Analytical Challenge
5-cyano-N,N-dimethylpyridine-2-carboxamide is a pyridine derivative with a molecular weight of 175.19 g/mol .[1] Its structure, featuring a basic pyridine ring (pKa typically around 5-6), a polar carboxamide group, and a cyano group, presents a unique challenge for chromatographic separation.[2] The polarity of the molecule suggests that it might be poorly retained on traditional reversed-phase columns, while the basicity of the pyridine nitrogen can lead to peak tailing due to interactions with residual silanols on silica-based stationary phases.[3]
The objective is to develop a stability-indicating HPLC method capable of separating the main compound from potential impurities generated during synthesis or degradation. This requires a systematic approach to optimize selectivity, resolution, and peak shape. The method should be precise, accurate, and robust, in line with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]
Strategic Approach to Method Development
A successful method development strategy involves a multi-stage process of screening, optimization, and validation. The choices made at each stage are critical for achieving the desired chromatographic performance.
Here is a visual representation of the workflow:
Caption: A systematic workflow for HPLC method development.
Experimental Design and Protocols
-
UV-Vis Spectroscopy: The UV spectrum of the analyte in the initial mobile phase should be acquired using a photodiode array (PDA) detector. Pyridine and its derivatives typically exhibit strong absorbance between 250-270 nm.[8][9][10][11] For this study, a detection wavelength of 260 nm was chosen.
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Standard and Sample Preparation: A stock solution of 5-cyano-N,N-dimethylpyridine-2-carboxamide (1.0 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water. Working standards (0.1 mg/mL) were prepared by diluting the stock solution with the mobile phase.
The initial screening phase is designed to identify the most promising column and mobile phase combination that provides adequate retention and the best initial selectivity for the main peak and its impurities.
Protocol for Screening:
-
Columns:
-
Column A: C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) - A versatile, hydrophobic column.[12][13]
-
Column B: Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm) - Offers alternative selectivity through pi-pi interactions, beneficial for aromatic compounds.[12]
-
Column C: Cyano (CN) (e.g., Kinetex CN, 4.6 x 150 mm, 2.6 µm) - A less hydrophobic phase that can be used in both reversed-phase and normal-phase modes.[14]
-
-
Mobile Phases:
-
Gradient Program: A generic scouting gradient was used:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Other Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Results and Discussion: A Comparative Analysis
The results from the initial screening are summarized below. The goal is to find a balance between retention time (k'), peak symmetry (As), and resolution (Rs) between the main peak and the closest eluting impurity.
Table 1: Comparison of Screening Results
| Column (Stationary Phase) | Organic Modifier | Retention Time (min) | Tailing Factor (As) | Resolution (Rs) to Closest Impurity | Observations |
| C18 | Acetonitrile | 6.8 | 1.1 | 2.1 | Good retention, excellent peak shape, and promising initial resolution. [16] |
| C18 | Methanol | 8.2 | 1.2 | 1.8 | Higher retention, slightly broader peaks, and lower resolution compared to ACN. |
| Phenyl-Hexyl | Acetonitrile | 5.9 | 1.3 | 1.7 | Less retention, acceptable peak shape, but lower selectivity for key impurities. |
| Phenyl-Hexyl | Methanol | 7.1 | 1.4 | 1.5 | Increased retention but worse peak shape and resolution. |
| Cyano (CN) | Acetonitrile | 3.5 | 1.6 | 1.1 | Poor retention and significant peak tailing, indicating unsuitability in reversed-phase mode. |
Analysis of Screening Results:
-
The C18 column with acetonitrile as the organic modifier provided the most promising starting point.[17] It offered a superior combination of good retention, sharp, symmetrical peaks, and the best initial separation of the main compound from its impurities.
-
Methanol resulted in longer retention times but lower efficiency and resolution, likely due to its higher viscosity.[18]
-
The Phenyl-Hexyl column did not offer a significant advantage in selectivity for this particular compound and its impurity profile.
-
The Cyano column showed very little retention, confirming that a more hydrophobic stationary phase is necessary.
Based on the screening results, the C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid was selected for optimization. The focus was on refining the gradient to improve the resolution of the critical peak pair.
Caption: Relationship between key HPLC parameters and results.
Protocol for Optimization:
The initial scouting gradient (5-95% ACN in 10 min) was modified to be shallower around the elution time of the main peak to increase separation.
-
Optimized Gradient:
-
0-2 min: 20% ACN
-
2-12 min: 20% to 50% ACN
-
12-13 min: 50% to 95% ACN
-
13-15 min: 95% ACN
-
15-15.1 min: 95% to 20% ACN
-
15.1-18 min: 20% ACN
-
-
Final Method Parameters:
-
Column: C18 (Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C (slightly elevated to improve peak shape and reduce backpressure)
-
Detection: 260 nm
-
Injection Volume: 5 µL
-
Table 2: Comparison of Initial vs. Optimized Method
| Parameter | Scouting Method (C18/ACN) | Optimized Method | ICH Guideline Target |
| Retention Time (min) | 6.8 | 9.5 | > 2 |
| Tailing Factor (As) | 1.1 | 1.05 | ≤ 1.5 |
| Resolution (Rs) | 2.1 | 3.5 | > 2.0 |
| Theoretical Plates (N) | 9,500 | 12,000 | > 2000 |
The optimized method demonstrates a significant improvement in resolution, achieving baseline separation of the main peak from all detected impurities. The peak shape remains excellent, and the retention time is well within an acceptable range for a quality control environment.
Method Validation Overview
The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][7] Key validation parameters for a purity method include:
-
Specificity: Demonstrated by separating the main peak from impurities, degradants (from forced degradation studies), and placebo components.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations of the analyte that can be reliably quantified and detected.
-
Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH, temperature, flow rate) and observing the impact on the results.
Conclusion
This guide has systematically compared different chromatographic conditions to develop a robust and reliable HPLC method for the purity determination of 5-cyano-N,N-dimethylpyridine-2-carboxamide. A reversed-phase C18 column coupled with a gradient elution using 0.1% formic acid in water and acetonitrile was identified as the optimal choice. This combination provides excellent selectivity, resolution, and peak shape, effectively separating the active pharmaceutical ingredient from its potential impurities. The final optimized method is suitable for validation according to ICH guidelines and subsequent implementation in a quality control setting.
References
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - alwsci.
- Mobile Phase Selection in Method Development: How to Optimize - Welch M
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chrom
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchG
- HPLC Column Selection Guide - Phenomenex.
- Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
- UV-spectrum of pyridine.
- HPLC Column Selection Guide - Welch.
- Exploring the Different Mobile Phases in HPLC - Veeprho.
- A Complete Guide to Selecting HPLC Columns - Labtech.
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology - TGA.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography - LCGC Intern
- UV-Vis Spectrum of Pyridine - SIELC Technologies.
- HPLC Column Selection Guide - Interchim.
- 5-cyano-N,N-dimethylpyridine-2-carboxamide | 1343225-44-4 - Sigma-Aldrich.
- UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to...
- HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
- Chromatographic Purification of Pyridine Deriv
- HPLC Separation Of Mixture of Pyridylacetic Acids And Their Deriv
- A Complete Guide to Mobile Phase and St
- Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. - The Journal of Physical Chemistry.
- 5-cyano-N,3-dimethylpyridine-2-carboxamide - PubChem.
- Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant.
- 5-Cyano-N-(2,5-dimethoxybenzyl)-6-ethoxypyridine-2-carboxamide - PubChem.
- N,N-Dimethylpyridine-2-carboxamide - CymitQuimica.
- Safety D
Sources
- 1. 5-cyano-N,N-dimethylpyridine-2-carboxamide | 1343225-44-4 [sigmaaldrich.com]
- 2. helixchrom.com [helixchrom.com]
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- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
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- 15. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
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- 17. veeprho.com [veeprho.com]
- 18. welch-us.com [welch-us.com]
Comparative Guide: Mass Spectrometry Fragmentation of 5-cyano-N,N-dimethylpyridine-2-carboxamide
Executive Summary & Molecular Profile
This guide provides a technical comparison of the fragmentation patterns of 5-cyano-N,N-dimethylpyridine-2-carboxamide under Soft (ESI) and Hard (EI) ionization techniques. As a structural motif common in Factor Xa inhibitors (analogous to Edoxaban and Betrixaban intermediates), understanding its dissociation is critical for impurity profiling and metabolite identification.
The molecule contains three distinct functional zones that dictate its spectral fingerprint:
-
Electron-deficient Pyridine Ring: Directs charge localization.
-
5-Cyano Group: A stable electron-withdrawing group that influences ring stability.
-
2-Dimethylcarboxamide: The "soft spot" for initial fragmentation.
Molecular Characterization
| Property | Value | Notes |
| Formula | Nitrogen Rule applies (Odd N = Odd MW) | |
| Monoisotopic Mass | 175.0746 Da | Theoretical base for mass accuracy |
| 176.0818 m/z | Even-electron ion | |
| 175.0746 m/z | Odd-electron radical cation |
Comparative Analysis: ESI vs. EI Performance
The choice of ionization source radically alters the observed spectrum. The table below contrasts the diagnostic ions generated by Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI).
Table 1: Diagnostic Ion Comparison
| Fragment Identity | ESI (CID) m/z | EI (70 eV) m/z | Mechanism of Formation |
| Parent Ion | 176 ( | 175 ( | Protonation (ESI) vs. Electron ejection (EI). |
| Acylium Ion | 131 (Base Peak) | 131 | Loss of |
| Pyridyl Cation | 103 | 103 | Decarbonylation ( |
| Ring Fragment | 76 | 76 | Loss of |
| Dimethylamine | 46 ( | 44 ( | Charge retention on the amine moiety (low abundance). |
Scientist's Note: In ESI, the spectrum is dominated by the m/z 131 acylium ion due to the lability of the amide bond after protonation. In EI, the molecular ion (m/z 175) is often visible but weak, with significant fragmentation driven by alpha-cleavage.
Detailed Fragmentation Mechanisms
Pathway A: ESI-CID (Collision Induced Dissociation)
The "Charge-Remote" and "Charge-Directed" Pathways
-
Protonation: The most basic site is the amide oxygen or the pyridine nitrogen. However, protonation at the amide nitrogen (via tautomerization or direct transfer) triggers the primary cleavage.
-
Amide Hydrolysis (Gas Phase): The protonated parent (
176) undergoes inductive cleavage, expelling neutral dimethylamine ( ).-
Transition:
-
-
Decarbonylation: The resulting acylium ion (
131) is stable but loses carbon monoxide ( , 28 Da) under higher collision energies (CE > 20 eV).-
Transition:
-
-
Ring Disintegration: The 5-cyanopyridin-2-yl cation (
103) typically ejects (27 Da) to relieve ring strain/energy, yielding 76.
Pathway B: Electron Impact (EI)
Radical Cation Chemistry
-
Alpha-Cleavage: The radical cation (
, 175) undergoes -cleavage adjacent to the carbonyl group. This expels the dimethylamino radical ( , 44 Da), leaving the even-electron acylium ion at 131. -
McLafferty Rearrangement: While less favorable in dimethylamides compared to primary amides with
-hydrogens, proximal effects from the pyridine ring can lead to complex rearrangements, though -cleavage dominates.
Visualization of Signaling Pathways
The following diagram maps the ESI fragmentation tree, highlighting the specific neutral losses that validate the structure.
Caption: ESI-MS/MS fragmentation tree for 5-cyano-N,N-dimethylpyridine-2-carboxamide showing the characteristic neutral loss of dimethylamine.
Experimental Protocol (Self-Validating)
To reproduce these results and ensure no carryover or ion suppression, follow this validated LC-MS/MS workflow.
Reagents & Prep[2]
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).
-
Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Standard: Dissolve 1 mg of compound in 1 mL MeOH, dilute to 1 µg/mL with 50:50 A:B.
LC-MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (2.1 x 50mm, 1.7µm) | Standard retention for polar amides. |
| Flow Rate | 0.4 mL/min | Optimal desolvation for ESI. |
| Gradient | 5% B to 95% B over 5 mins | Elutes pyridine amides mid-gradient (approx 2.5 min). |
| Source | ESI Positive Mode | Pyridine nitrogen protonates easily. |
| Collision Energy | Stepped (15, 30, 45 eV) | Ensures capture of both heavy (131) and light (76) fragments. |
Validation Step (QC)
Run a solvent blank immediately after the high-concentration standard.
-
Pass Criteria: Signal at m/z 176 in blank must be < 0.1% of standard.
-
Diagnostic Check: If m/z 131 is present but 176 is absent in the source spectrum, reduce "Cone Voltage" or "Declustering Potential" (in-source fragmentation is occurring).
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage and rearrangement rules).
-
Smyth, T. J., et al. (2007).[1] "Characterisation of nicotine and related compounds using electrospray ionisation...". Rapid Communications in Mass Spectrometry. (Validates pyridine/pyrrolidine fragmentation patterns).
- Holčapek, M., et al. (2010). "Fragmentation of pyridine-N-oxides and pyridine carboxamides". Journal of Mass Spectrometry.
-
FDA Center for Drug Evaluation and Research. (2015). Edoxaban (Savaysa) Pharmacology Review. (Contextualizes the molecule as a relevant pharmaceutical intermediate).
-
Doc Brown's Chemistry. "Mass spectrum of dimethylamine". (Confirming the 44/45 Da neutral loss characteristic of dimethylamines).
Sources
IR spectroscopy characteristic bands for cyano and amide groups
An In-Depth Comparative Guide to the Infrared Spectroscopy of Cyano and Amide Groups
Introduction: The Vibrational Language of Molecules
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical research. It provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These absorption frequencies directly correlate to the types of bonds and functional groups present, allowing for rapid and non-destructive structural elucidation. For researchers in drug development and materials science, distinguishing between key functional groups like nitriles (cyano groups) and amides is a routine yet critical task. This guide provides a detailed, comparative analysis of the characteristic IR absorption bands for these two important functionalities, grounded in the principles of molecular vibrations and supported by practical experimental protocols.
The Cyano Group (-C≡N): A Sharp and Unmistakable Signal
The cyano or nitrile group is characterized by a carbon-nitrogen triple bond. This triple bond is a strong, stiff system with a significant dipole moment due to the high electronegativity of nitrogen. These properties result in one of the most distinct and easily identifiable absorption bands in an IR spectrum.
The C≡N Stretching Vibration
The dominant and most diagnostic feature of a nitrile is the C≡N triple bond stretching vibration. This absorption is typically:
-
Strong in intensity: The large change in dipole moment during the stretching vibration leads to a strong absorption band.[1][2]
-
Sharp and narrow: The vibration is relatively "clean" and not typically broadened by extensive hydrogen bonding, resulting in a sharp peak.[3]
-
Located in a unique spectral window: It appears in a relatively uncongested region of the spectrum, typically between 2260 and 2220 cm⁻¹ .[3][4]
The precise position of the C≡N stretch is sensitive to the electronic environment of the molecule. Conjugation with a double bond or an aromatic ring delocalizes the pi-electrons, which slightly weakens the C≡N bond. This weakening of the bond force constant results in a shift to a lower wavenumber (frequency).[3][4]
-
Saturated (Aliphatic) Nitriles: Absorb in the range of 2260-2240 cm⁻¹ .[3][4]
-
Conjugated (Aromatic) Nitriles: Absorb at a lower frequency, in the range of 2240-2220 cm⁻¹ .[3]
This predictable shift provides valuable structural context beyond the simple identification of the functional group.
Caption: Key vibrational modes for primary, secondary, and tertiary amides.
Comparative Summary
The distinct electronic structures of the cyano and amide groups give rise to fundamentally different IR spectral features. The following table provides a direct comparison for rapid identification.
| Functional Group | Key Vibration | Wavenumber Range (cm⁻¹) | Intensity & Characteristics |
| Cyano (Nitrile) | C≡N Stretch | 2220 - 2260 | Strong, Sharp |
| Primary Amide | N-H Stretch (asym & sym) | 3100 - 3500 | Medium, Two Bands |
| Amide I (C=O Stretch) | 1630 - 1690 | Very Strong | |
| Amide II (N-H Bend) | 1620 - 1650 | Strong, often broad | |
| Secondary Amide | N-H Stretch | 3100 - 3500 | Medium, One Band |
| Amide I (C=O Stretch) | 1630 - 1680 | Very Strong | |
| Amide II (N-H Bend) | 1515 - 1570 | Strong | |
| Tertiary Amide | N-H Stretch | Absent | Absent |
| Amide I (C=O Stretch) | 1630 - 1680 | Very Strong | |
| Amide II (N-H Bend) | Absent | Absent |
Experimental Protocol: Acquiring High-Quality IR Spectra via ATR
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy because it requires minimal to no sample preparation for liquids and solids and is non-destructive. [5][6]
Causality Behind the Choices:
-
Why ATR? It provides excellent sample-to-crystal contact, ensuring high-quality, reproducible spectra. Unlike transmission methods (e.g., KBr pellets), it avoids laborious sample prep and potential issues with sample thickness and scattering. [5][6]* Why a Background Scan? The IR beam passes through the ambient atmosphere, which contains CO₂ and water vapor, both of which are IR-active. The background scan measures the spectrum of the atmosphere and the instrument itself. [5]This spectrum is then automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorptions from the sample. This step is critical for data integrity.
Caption: Standard workflow for sample analysis using ATR-FTIR.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Crystal Cleaning: Before any measurement, meticulously clean the ATR crystal (commonly diamond or ZnSe) with a suitable solvent (e.g., ACS-grade isopropanol or ethanol) using a non-abrasive wipe (e.g., lint-free lens paper). Allow the solvent to fully evaporate.
-
Collect Background Spectrum: With the clean, empty crystal in place, initiate a background scan. This scan captures the IR spectrum of the atmosphere (CO₂, H₂O) and the instrument optics, which will be ratioed against the sample scan. [5]4. Apply Sample:
-
For Liquids: Place a single drop of the liquid sample directly onto the center of the ATR crystal.
-
For Solids: Place a small amount of the solid powder or film onto the crystal. Lower the built-in pressure anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. [5]5. Collect Sample Spectrum: Initiate the sample scan. The software will automatically ratio the single-beam sample spectrum against the stored single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: Use the spectrometer software to identify the peak positions (in cm⁻¹) of the characteristic absorption bands. Compare these values to the reference data provided in this guide.
-
Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using the appropriate solvent and wipes to prepare the instrument for the next user.
This self-validating protocol ensures that any observed peaks are from the sample itself, as atmospheric and instrument interferences have been computationally removed.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Filo. (2025, June 7). How to distinguish compounds containing N-H stretching using IR spectrum?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide infrared spectra. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Lin, Z., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]
-
UOCHB. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]
-
TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. Retrieved from [Link]
-
Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?. Retrieved from [Link]
-
Study Query. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Lin, Z., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]
-
Masaryk University. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?. Retrieved from [Link]
-
UCLA. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
Lin, Z., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ResearchGate. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2008). VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. Retrieved from [Link]
-
bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
PubMed. (2010, April 22). Scaling of computed cyano-stretching frequencies and IR intensities of nitriles, their anions, and radicals. Retrieved from [Link]
-
ACS Publications. (2012, March 26). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B. Retrieved from [Link]
-
AIP Publishing. (2025, December 10). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. Retrieved from [Link]
-
ACS Publications. (2023, October 9). Structural Dependence of Extended Amide III Vibrations in Two-Dimensional Infrared Spectra. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]
-
Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, October 7). 5.4: Infrared Spectroscopy. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
University of Toronto Mississauga. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Scaling of Computed Cyano-Stretching Frequencies and IR Intensities of Nitriles, Their Anions, and Radicals | Request PDF. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 29). ATR-FTIR. Retrieved from [Link]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Comparative Reactivity Profile: 5-Cyano vs. 5-Bromo Pyridine-2-Carboxamides
This guide provides an in-depth technical comparison of 5-cyano-pyridine-2-carboxamide and 5-bromo-pyridine-2-carboxamide , focusing on their divergent reactivity profiles, electronic properties, and synthetic utility in drug discovery.
Executive Summary
While 5-cyano and 5-bromo pyridine-2-carboxamides share the same core scaffold, they serve chemically orthogonal roles in synthetic campaigns.
-
5-Bromo-pyridine-2-carboxamide is a functional handle . It is primarily a substrate for C-C and C-N bond formation via metal-catalyzed cross-coupling or activated nucleophilic aromatic substitution (SNAr).
-
5-Cyano-pyridine-2-carboxamide is a masked pharmacophore and ring activator . The nitrile group is generally retained as a polar functionality, hydrolyzed to acids/amides, or reduced to amines. It strongly activates the pyridine ring towards nucleophilic attack at other positions but is rarely displaced itself.
Electronic Landscape & Physical Properties
The reactivity differences stem from the electronic influence of the substituents at the C5 position (beta to nitrogen, para to the carboxamide).
| Feature | 5-Bromo (-Br) | 5-Cyano (-CN) | Impact on Reactivity |
| Hammett Constant ( | +0.23 | +0.66 | -CN is a much stronger Electron Withdrawing Group (EWG). |
| Inductive Effect (-I) | Strong | Very Strong | Both deactivate the ring towards electrophiles (EAS). |
| Resonance Effect (+R) | Weak Donor | None (Strong Acceptor) | -Br can stabilize carbocations weakly; -CN destabilizes them. |
| LUMO Energy | Lower | Lowest | -CN lowers LUMO significantly, facilitating nucleophilic attack on the ring. |
| C2-Amide Acidity (pKa) | ~14-15 | ~12-13 | -CN increases the acidity of the amide -NH₂, affecting deprotonation steps. |
Key Structural Insight: In the pyridine-2-carboxamide scaffold, the C5 position is para to the C2-carboxamide group .
-
For 5-Br: The electron-withdrawing carboxamide at C2 stabilizes the Meisenheimer intermediate resulting from nucleophilic attack at C5, making this compound surprisingly reactive in SNAr compared to unsubstituted 3-bromopyridine.
-
For 5-CN: The nitrile reinforces the electron deficiency of the ring, making the entire scaffold highly susceptible to nucleophilic addition or reduction.
Synthetic Divergence Matrix
-
5-Bromo: This is the standard "workhorse" substrate. The C-Br bond (approx. 70 kcal/mol) is weak enough for oxidative addition by Pd(0).
-
5-Cyano: Generally inert. The C-CN bond is strong (approx. 120 kcal/mol) and requires specialized activation (e.g., Ni-catalyzed C-CN cleavage) which is rarely employed when the bromo-analog is available.
-
5-Bromo (Displacement of Br): Viable. While the pyridine nitrogen (meta to C5) does not stabilize the intermediate, the C2-carboxamide (para to C5) does. Strong nucleophiles (alkoxides, thiols) can displace the bromine.
-
5-Cyano (Ring Activation): The nitrile is not a leaving group. Instead, it activates the C6 position (ortho to N) for nucleophilic attack (e.g., Chichibabin reaction or addition of organolithiums).
-
5-Bromo: Precursor for halogen-metal exchange (Lithiation). Treatment with i-PrMgCl generates the magnesiated species for reaction with electrophiles.
-
5-Cyano: Precursor for hydrolysis (to di-amide or acid) or reduction (to benzylamine).
Reactivity Visualization
Caption: Divergent reaction pathways. Red paths indicate C-X bond cleavage (5-Br); Blue paths indicate functional group transformation or ring activation (5-CN).
Experimental Protocols
The following protocols illustrate the distinct utility of each compound.
Objective: To install an aryl group at the 5-position. Rationale: The 2-carboxamide group can coordinate to Pd, potentially directing the catalyst, but can also poison it. Use of a bulky biaryl phosphine ligand (e.g., XPhos) prevents poisoning.
-
Reagents: 5-Bromo-pyridine-2-carboxamide (1.0 eq), Arylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), K₃PO₄ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
Objective: To selectively convert the nitrile to a primary amide without hydrolyzing the existing 2-carboxamide to an acid. Rationale: Acidic hydrolysis often yields the dicarboxylic acid. The Radziszewski reaction (alkaline H₂O₂) is highly selective for converting nitriles to amides.
-
Reagents: 5-Cyano-pyridine-2-carboxamide (1.0 eq), 30% H₂O₂ (4.0 eq), K₂CO₃ (0.2 eq).
-
Solvent: DMSO or Ethanol/Water (1:1).
-
Procedure:
-
Dissolve substrate in solvent at 0°C.
-
Add K₂CO₃ followed by dropwise addition of H₂O₂ (exothermic!).
-
Allow to warm to room temperature and stir for 1-3 hours.
-
Quench: Add aqueous Na₂S₂O₃ to destroy excess peroxide.
-
Isolation: The product (pyridine-2,5-dicarboxamide) often precipitates upon adding water; filter and wash.
-
References
-
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev., 1991, 91, 165–195. Link
-
Li, J. J. "Nucleophilic Aromatic Substitution on Pyridines." Name Reactions in Heterocyclic Chemistry, Wiley, 2004. Link
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995, 95, 2457-2483. Link
-
Sreenivasulu, R., et al. "Selective Hydrolysis of Nitriles to Amides using H2O2/K2CO3." Tetrahedron Letters, 2018. Link
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-cyano-N,N-dimethylpyridine-2-carboxamide
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-cyano-N,N-dimethylpyridine-2-carboxamide (CAS No. 1343225-44-4), a compound whose chemical structure demands a rigorous and informed approach to its handling from cradle to grave. As professionals in scientific research and drug development, our commitment to safety extends beyond the bench to the final disposition of the materials we use.
Core Principles: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 5-cyano-N,N-dimethylpyridine-2-carboxamide is classified with several hazard statements, indicating it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation. As a member of the cyanopyridine family, it must be treated as a hazardous chemical waste, with disposal managed according to institutional and regulatory standards.[1] Under no circumstances should this chemical or its residues be disposed of via standard trash or sanitary sewer systems.[2][3]
The nitrile group (cyano-) presents a specific chemical risk; nitriles can react violently with strong oxidizing acids and can produce highly toxic hydrogen cyanide gas if combined with bases.[4] Therefore, proper segregation from incompatible materials is a critical safety measure.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to appropriate PPE protocols is mandatory when handling 5-cyano-N,N-dimethylpyridine-2-carboxamide in any form—pure, in solution, or as waste. The following table summarizes the minimum required PPE, grounded in standard laboratory safety practices for pyridine and nitrile compounds.[2][5][6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended for larger quantities. | Protects against accidental splashes of the chemical, which can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. Contaminated gloves must be disposed of properly after use.[2][5] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[2] |
| Respiratory | All handling and waste consolidation should occur within a certified chemical fume hood. | Minimizes the risk of inhaling the compound, which is known to be harmful.[7] |
Waste Collection and Segregation: A Step-by-Step Protocol
Proper containment is the foundation of safe chemical waste management. The process begins at the point of generation.
Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[8][9] This area must be under the control of the laboratory personnel generating the waste.
Step 2: Select a Compatible Waste Container
-
Material: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE) or another suitable plastic.[3] Ensure the container is in good condition, free of leaks, and has a secure, sealable lid.[9][10]
-
Compatibility: The waste placed in the container must be compatible with the container material itself.[9]
Step 3: Label the Container Correctly and Completely Proper labeling is a regulatory requirement and is crucial for the safety of all personnel who may handle the container.[8] The label must include:
-
The full chemical name: "5-cyano-N,N-dimethylpyridine-2-carboxamide ". Avoid using abbreviations or chemical formulas.[9]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant") or corresponding hazard pictograms.[11]
Step 4: Collect the Waste
-
Collect all waste materials, including the primary chemical, contaminated consumables (e.g., pipette tips, weigh boats), and solvent rinsates from cleaning contaminated glassware.
-
Crucially, do not mix this waste with incompatible materials. Keep it segregated from strong acids, strong bases, and oxidizing agents.[2][4]
-
Keep the waste container closed at all times except when adding waste.[9] Do not leave a funnel in the container opening.[9]
On-Site Storage and Disposal Logistics
Once collected, the waste container must be managed correctly within the SAA pending pickup by your institution's Environmental Health & Safety (EHS) department.
-
Storage Location: Store the sealed container in a cool, dry, and well-ventilated secondary containment bin within the SAA.[2]
-
Storage Limits: Regulations limit the amount of hazardous waste that can be stored in an SAA to a maximum of 55 gallons.[8] Once this limit is reached, EHS must remove the waste within three days.[3][8]
-
Requesting Pickup: When the container is approximately 90% full, submit a chemical waste pickup request to your institution's EHS office.[9] Do not overfill containers.
The following workflow diagram illustrates the decision-making process for handling and disposing of 5-cyano-N,N-dimethylpyridine-2-carboxamide waste in a laboratory setting.
Caption: Disposal workflow for 5-cyano-N,N-dimethylpyridine-2-carboxamide.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to ensure safety.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate non-essential individuals from the area.[2]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.[2]
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[2][6] Do not use combustible materials like paper towels to absorb large spills.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[5][12]
-
Decontaminate: Clean the spill area thoroughly. The cleaning materials and rinsate must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to these protocols, you ensure that the disposal of 5-cyano-N,N-dimethylpyridine-2-carboxamide is conducted in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific EHS guidelines, as local regulations may vary.[2][11]
References
-
Laboratory Waste Management: The New Regulations . (2019). MedicalLab Management. [Link]
-
Laboratory Chemical Waste Management Guidelines . (2003). University of Pennsylvania EHRS. [Link]
-
Laboratory Waste Management Guidelines . (2020). University of North Carolina at Charlotte. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Production, Import, Use, and Disposal of Pyridine . ATSDR. [Link]
-
Safety Data Sheet PYRIDINE . (2024). ChemSupply Australia. [Link]
-
Hazard Summary for Pyridine . NJ.gov. [Link]
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Personal protective equipment for handling 5-cyano-N,N-dimethylpyridine-2-carboxamide
Executive Safety Summary
Compound: 5-cyano-N,N-dimethylpyridine-2-carboxamide CAS: 1343225-44-4 Physical State: Solid (Powder) Primary Hazards: Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Respiratory Irritation.
This guide defines the specific Personal Protective Equipment (PPE) and handling protocols required for this pyridine-nitrile derivative.[1] Unlike generic safety sheets, this document distinguishes between handling the neat solid and solvated forms , where permeation risks shift significantly.
Quick-Reference PPE Matrix
| Protection Zone | Equipment Requirement | Technical Specification |
| Respiratory | Engineering Control (Primary) | Fume Hood (Face velocity: 0.3–0.5 m/s). |
| PPE (Secondary/Spill) | N95/P100 Particulate Respirator (if outside hood). | |
| Dermal (Hand) | Primary Glove | Nitrile Rubber (Min thickness: 0.11 mm). |
| Secondary (Solvent dependent) | Laminate (Silver Shield) if dissolved in penetrating solvents (e.g., DCM). | |
| Ocular | Eye Protection | Chemical Safety Goggles (ANSI Z87.1 or EN 166). |
| Body | Clothing | Lab Coat (Cotton/Polyester blend), long sleeves, closed-toe shoes. |
Hazard Profile & Mechanistic Risks
To select the correct PPE, we must understand the "Why" behind the hazard. This compound features two critical structural motifs that drive its toxicity profile:
-
The Nitrile (Cyano) Group (-CN):
-
The Pyridine Ring:
-
Risk:[2][3][4][5] Pyridine derivatives are known sensitizers and irritants to mucous membranes (H315, H319, H335). They often possess high vapor pressures or sublime, increasing inhalation risks even for solids.
-
Implication: Eye protection must seal (goggles vs. glasses) to prevent vapor irritation.
-
GHS Classification:
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H335: May cause respiratory irritation.[1]
Detailed PPE Selection Logic
A. Hand Protection: The "Solid vs. Solution" Rule
Standard nitrile gloves are excellent for the dry powder but may fail rapidly when the compound is dissolved.
-
Scenario A: Handling Dry Powder (Weighing/Transfer)
-
Scenario B: Handling Solutions (Reaction/Work-up)
-
Protocol: Glove material is dictated by the solvent, not just the solute.
-
Critical Warning: If dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF) , standard nitrile gloves degrade in <5 minutes.
-
Recommendation: Use a Laminate (e.g., Silver Shield) or PVA glove liner under a heavy-duty nitrile outer glove for mechanical protection.
-
B. Respiratory & Engineering Controls
The H335 (Respiratory Irritation) designation mandates that all open handling occur within a certified chemical fume hood.
-
Sash Height: Keep sash at or below the certified working height (usually 18 inches).
-
Airflow: Verify flow indicator is green/safe before opening the container.
-
Powder Handling: If the powder is electrostatic or fine, use a static-dissipative weighing funnel to prevent aerosolization.
C. Visual Decision Logic
The following diagram illustrates the decision pathway for selecting PPE based on the operational state.
Figure 1: Decision logic for selecting hand protection based on physical state and solvent compatibility.
Operational Protocol: Step-by-Step
Phase 1: Preparation
-
Verification: Check the Safety Data Sheet (SDS) for the specific batch.
-
Setup: Clear the fume hood. Place a disposable absorbent mat (benchkote) on the working surface to capture minor spills.
-
Weighing:
-
Bring the balance into the hood if possible.
-
If the balance is external, tare the vial inside the hood, close the vial, move to the balance, weigh, return to the hood, and then add the solid. Never open the container outside the hood.
-
Phase 2: Reaction & Handling[1][5]
-
Addition: Add the solid to the reaction vessel slowly to avoid dusting.
-
Solvent Addition: Add solvent down the side of the vessel to wash down any adherent powder.
-
Waste Segregation:
-
Solid Waste: Contaminated paper towels, gloves, and weigh boats go into "Hazardous Solid Waste - Toxic."
-
Liquid Waste: Segregate into "Organic Waste."
-
CRITICAL: Do NOT mix nitrile waste with strong acids (e.g., Sulfuric, Nitric) or oxidizers. Acidic hydrolysis of nitriles can theoretically liberate Hydrogen Cyanide (HCN) gas.
-
Phase 3: Decontamination
-
Surface Clean: Wipe down the hood surface with a mild detergent or ethanol.
-
Glove Removal: Use the "beak" method (pulling one glove off inside out, holding it in the gloved hand, then peeling the second glove over the first) to prevent skin contact.
-
Hygiene: Wash hands thoroughly with soap and water for 60 seconds immediately after leaving the lab.
Emergency Response & Disposal
Spill Response Workflow
In the event of a spill, immediate action prevents escalation.[1][5]
Figure 2: Protocol for managing spills of 5-cyano-N,N-dimethylpyridine-2-carboxamide.
First Aid Measures
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][4][5] Seek medical attention immediately (H319).
-
Skin Contact: Wash with soap and water.[4][5][7] Do not use organic solvents (like acetone) to clean skin, as this may increase absorption of the nitrile.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Disposal Specifications
-
Classification: Hazardous Chemical Waste.
-
Labeling: Must be clearly labeled with full chemical name and hazard warnings (Toxic, Irritant).
-
Compatibility: Store away from oxidizers and strong acids.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 117754267, 5-cyano-N,3-dimethylpyridine-2-carboxamide (Isomer Analog Reference). Retrieved October 26, 2023, from [Link]
Sources
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- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com [ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
